Product packaging for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde(Cat. No.:CAS No. 28090-12-2)

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Cat. No.: B1366721
CAS No.: 28090-12-2
M. Wt: 190.24 g/mol
InChI Key: ZCAMZJYDORGUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is a natural product found in Clausena anisata, Myriactis humilis, and Peniophora polygonia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B1366721 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde CAS No. 28090-12-2

Properties

IUPAC Name

4-(3-methylbut-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAMZJYDORGUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448389
Record name 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28090-12-2
Record name 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde derivative. It is characterized by a benzaldehyde core with a prenyloxy (3-methylbut-2-en-1-yl ether) substituent at the para-position.[1] This compound is of interest to researchers in medicinal chemistry and natural product synthesis due to its presence in various natural sources and its potential biological activities.[2] This document provides an in-depth overview of its physicochemical properties, synthesis, and analytical characterization, intended for a scientific audience.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 28090-12-2[1][2][3][4]
Molecular Formula C₁₂H₁₄O₂[3][5]
Molecular Weight 190.24 g/mol [1][3]
IUPAC Name This compound
Synonyms 4-Prenyloxybenzaldehyde, 4-(3-methylbut-2-enoxy)benzaldehyde[2][3][6]
InChI Key ZCAMZJYDORGUOV-UHFFFAOYSA-N[1][2]
Water Solubility 41.57 mg/L at 25 °C (estimated)[3]
Appearance Not specified; likely a colorless to pale yellow liquid or solid
Boiling Point Data not available[3]
Melting Point Data not available[3]

Synthesis Protocol

The primary synthetic route to this compound is the Williamson ether synthesis.[1] This method involves the alkylation of a phenoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis from 4-hydroxybenzaldehyde and prenyl bromide, which has been reported to achieve a yield of 83%.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • 3,3-Dimethylallyl bromide (Prenyl bromide)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • A suitable solvent (e.g., Acetone, Dimethylformamide - DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Alkylation: Add 3,3-dimethylallyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.

G Diagram 1: Williamson Ether Synthesis Workflow cluster_reactants Reactants & Reagents Reactants 4-Hydroxybenzaldehyde (1.0 eq) + Prenyl Bromide (1.1 eq) Reaction Reaction at Reflux (Monitor by TLC) Reactants->Reaction Base Base (e.g., K₂CO₃) (1.5 eq) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Cooling Extraction Aqueous Workup & Extraction (Ethyl Acetate/Water) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product Pure Product: This compound Purification->Product

Diagram 1: Williamson Ether Synthesis Workflow

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueDescription
¹H NMR The structure is confirmed by proton NMR. Key characteristic signals include the aldehydic proton at δ 9.88 (singlet), aromatic protons around δ 7.83 (doublet), and a vinylic proton of the prenyl group at δ 5.45 (triplet).[1]
¹³C NMR Carbon NMR is used to confirm the carbon framework of the molecule.[1]
IR Spectroscopy Infrared spectroscopy is used to identify functional groups. A vapor-phase IR spectrum is available for this compound.[2]
Mass Spectrometry GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[2]
General Experimental Workflow for Characterization

The following diagram outlines the logical flow for the structural elucidation and purity assessment of the synthesized product.

G Diagram 2: Physicochemical Characterization Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS) Sample->MS IR IR Spectroscopy Sample->IR Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data Conclusion Verified Structure & Purity Assessment Data->Conclusion

Diagram 2: Physicochemical Characterization Workflow

Biological Activity and Signaling Pathways

Preliminary research indicates that this compound possesses potential therapeutic properties, including anti-inflammatory and pro-apoptotic effects.

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, a mechanism linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]

  • Anti-inflammatory Effects: It exhibits anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase (LOX).[1]

The diagram below illustrates these proposed mechanisms of action.

G Diagram 3: Proposed Biological Signaling Pathways cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Compound This compound PKC Protein Kinase C (PKC) Compound->PKC inhibits iNOS iNOS Compound->iNOS inhibits COX Cyclooxygenase (COX) Compound->COX inhibits LOX Lipoxygenase (LOX) Compound->LOX inhibits Apoptosis Induction of Apoptosis PKC->Apoptosis Inflammation Reduced Inflammation iNOS->Inflammation COX->Inflammation LOX->Inflammation

Diagram 3: Proposed Biological Signaling Pathways

Conclusion

This compound is a synthetically accessible compound with well-defined spectroscopic characteristics. Its potential biological activities make it a molecule of interest for further investigation in drug discovery and development. This guide provides the core physicochemical data and standardized protocols necessary for researchers to synthesize, characterize, and further explore the properties of this compound.

References

Spectroscopic Profile of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde. The information presented herein is essential for the verification of the synthesis and for the quality control of this compound in research and development settings. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining these spectra, and a workflow diagram for the spectroscopic analysis of the synthesized compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from spectral databases and analysis of structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88s1HAr-CH O
7.83d, J = 8.8 Hz2HAr-H (ortho to CHO)
7.01d, J = 8.8 Hz2HAr-H (ortho to OCH₂)
5.49t, J = 6.6 Hz1H=CH
4.60d, J = 6.6 Hz2HO-CH
1.81s3H=C(CH₃)₂
1.76s3H=C(CH₃)₂
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
190.8C HO
163.8Ar-C -O
138.5=C (CH₃)₂
132.0Ar-C H (ortho to CHO)
130.2Ar-C (ipso to CHO)
119.5=C H
114.9Ar-C H (ortho to OCH₂)
65.2O-C H₂
25.9=C(C H₃)₂
18.3=C(C H₃)₂
Table 3: IR Spectroscopy Data (Vapor Phase)
Wavenumber (cm⁻¹)IntensityAssignment
2970-2910MediumC-H stretch (alkane)
2870, 2770MediumC-H stretch (aldehyde)
1700StrongC=O stretch (aldehyde)
1600, 1580StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1160StrongC-O stretch (alkyl ether)
830StrongC-H bend (para-substituted aromatic)
Table 4: Mass Spectrometry Data (GC-MS)
m/zRelative Intensity (%)Assignment
19040[M]⁺ (Molecular Ion)
121100[M - C₅H₉]⁺
6980[C₅H₉]⁺

Experimental Protocols

The following are general experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a vapor phase spectrum, a small amount of the sample is injected into a heated gas cell. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for a solid or liquid sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to 4-(3-methyl-2-butenyloxy)benzaldehyde (CAS: 28090-12-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical information, safety data, and potential biological significance of 4-(3-methyl-2-butenyloxy)benzaldehyde (CAS number 28090-12-2). Also known as 4-prenyloxybenzaldehyde, this compound is an aromatic aldehyde that holds interest for its structural similarity to naturally occurring bioactive molecules. This document consolidates available quantitative data, outlines a general synthetic approach, and explores potential biological activities, drawing parallels with structurally related compounds. Particular attention is given to its potential involvement in anti-inflammatory pathways, supported by data on analogous compounds.

Chemical Information and Physical Properties

4-(3-methyl-2-butenyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a prenyl ether group at the para position.[1] This structural feature imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 28090-12-2[2]
IUPAC Name 4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Synonyms 4-Prenyloxybenzaldehyde, p-(3-Methyl-2-butenyloxy)benzaldehyde[3]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [4]
InChI Key ZCAMZJYDORGUOV-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Colorless to pale yellow oil/liquid[5][6]
Boiling Point 313 °C[6][7][8]
Density 1.030 g/cm³[6][8]
Flash Point 137 °C[6][7][8]
Refractive Index 1.542[1][7]
Solubility Slightly soluble in chloroform and methanol.[6][8] Generally soluble in organic solvents.[9]

Synthesis

The primary synthetic route to 4-(3-methyl-2-butenyloxy)benzaldehyde is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 4-hydroxybenzaldehyde is reacted with prenyl bromide (1-bromo-3-methyl-2-butene) in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on the synthesis of similar benzaldehyde ethers and should be optimized for specific laboratory conditions.

Materials:

  • 4-Hydroxybenzaldehyde

  • Prenyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., acetone or DMF).

  • Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the mixture.

  • Alkylation: While stirring, add prenyl bromide (1.1 - 1.5 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-(3-methyl-2-butenyloxy)benzaldehyde.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde + Prenyl Bromide + K2CO3 in Acetone/DMF Reaction Reflux (4-24h) Reactants->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Extraction Ethyl Acetate Extraction & Washing Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4-(3-methyl-2-butenyloxy)benzaldehyde Purification->Product

Caption: General workflow for the synthesis of 4-(3-methyl-2-butenyloxy)benzaldehyde.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons on the disubstituted benzene ring (two doublets, in the range of 6.9-7.9 ppm), a vinyl proton from the prenyl group (triplet, ~5.4-5.6 ppm), a methylene group adjacent to the ether oxygen (doublet, ~4.5-4.7 ppm), and two methyl groups of the prenyl moiety (singlets, ~1.7-1.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a characteristic signal for the aldehyde carbonyl carbon (~191 ppm). Other expected signals include those for the aromatic carbons (in the region of 115-165 ppm), the carbons of the prenyl group including the vinyl carbons (~120 and ~140 ppm), the methylene carbon (~65 ppm), and the two methyl carbons (~18 and ~26 ppm).

  • FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching of the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹), C=C stretching of the aromatic ring and the prenyl group (around 1600 cm⁻¹ and 1670 cm⁻¹ respectively), and C-O stretching of the ether linkage (around 1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 190. Fragmentation patterns would likely involve the loss of the prenyl group or cleavage of the ether bond.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-(3-methyl-2-butenyloxy)benzaldehyde. The following information is based on data for benzaldehyde and its derivatives.

Table 3: Hazard Information

HazardDescription
GHS Pictograms
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 4-(3-methyl-2-butenyloxy)benzaldehyde is limited. However, its structural similarity to other naturally occurring and synthetic benzaldehyde derivatives provides a basis for predicting its potential bioactivity.

Anti-Inflammatory Potential and the MAPK Signaling Pathway

A study on the structurally related compound, 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde, isolated from the coral-derived fungus Aspergillus terreus, demonstrated significant anti-inflammatory effects.[10][11] This compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[10]

The anti-inflammatory mechanism of this related compound was elucidated to involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it was observed to decrease the phosphorylation of key MAPK proteins: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10][11] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.

Given the structural similarity, it is plausible that 4-(3-methyl-2-butenyloxy)benzaldehyde may also exhibit anti-inflammatory properties through a similar mechanism of action involving the MAPK pathway.

Diagram 2: Hypothesized Anti-Inflammatory Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Target_Compound 4-(3-methyl-2-butenyloxy)benzaldehyde Target_Compound->Inhibition Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Transcription_Factors->Inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the MAPK signaling pathway by 4-(3-methyl-2-butenyloxy)benzaldehyde.

Experimental Protocols for Investigating Anti-Inflammatory Activity

To validate the potential anti-inflammatory effects of 4-(3-methyl-2-butenyloxy)benzaldehyde, a series of in vitro experiments can be conducted.

5.2.1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Pre-treat cells with various concentrations of 4-(3-methyl-2-butenyloxy)benzaldehyde for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

5.2.2. Cytotoxicity Assay (MTT Assay):

  • Principle: To determine the non-toxic concentration range of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of 4-(3-methyl-2-butenyloxy)benzaldehyde for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5.2.3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: To quantify the production of NO, a key inflammatory mediator. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

5.2.4. Western Blot Analysis for MAPK Pathway Proteins:

  • Principle: To investigate the effect of the compound on the phosphorylation of MAPK proteins (p-ERK, p-JNK, p-p38).

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram 3: Experimental Workflow for Anti-Inflammatory Assays

Experimental_Workflow cluster_assays Assays Cell_Culture RAW264.7 Cell Culture Treatment Pre-treatment with Compound + LPS Stimulation Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Griess Griess Assay (NO Production) Treatment->Griess Western_Blot Western Blot (MAPK Phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Griess->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory activity of the target compound.

Conclusion

4-(3-methyl-2-butenyloxy)benzaldehyde is a compound with well-defined chemical and physical properties. While direct biological data is scarce, its structural relationship to known anti-inflammatory benzaldehydes suggests a promising area for future research. The hypothesized mechanism of action through the MAPK signaling pathway, based on analogous compounds, provides a clear and testable framework for investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential therapeutic applications of this compound, particularly in the context of inflammatory diseases. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and safety profile.

References

Potential Pharmacological Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a member of the prenyloxybenzaldehyde class of organic compounds, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its known and extrapolated pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. While specific quantitative data and detailed mechanistic studies on this particular molecule are limited in publicly accessible literature, this document synthesizes the available information on closely related analogues to provide a framework for future research and development. This guide includes summaries of quantitative data for related compounds, representative experimental protocols, and hypothetical signaling pathways to guide further investigation.

Introduction

This compound, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde distinguished by a prenyl group attached via an ether linkage. This structural motif is found in a variety of natural products and has been associated with a range of biological activities. The presence of both an aldehyde group and a lipophilic prenyl chain suggests potential for diverse interactions with biological targets. This document aims to collate the existing, albeit limited, data and provide a forward-looking perspective on the pharmacological potential of this compound. The compound has been reported in organisms such as Peniophora polygonia, Myriactis humilis, and Clausena anisata[1].

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a Williamson ether synthesis.

General Synthesis Protocol

A common synthetic route involves the reaction of 4-hydroxybenzaldehyde with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), in the presence of a base and a suitable solvent.

  • Reactants: 4-hydroxybenzaldehyde, prenyl bromide.

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent: Acetone, dimethylformamide (DMF), or acetonitrile.

  • Procedure: 4-hydroxybenzaldehyde is dissolved in the solvent, and the base is added. The mixture is stirred, and then prenyl bromide is added dropwise. The reaction is typically heated under reflux for several hours until completion, which can be monitored by thin-layer chromatography. After cooling, the mixture is filtered, and the solvent is evaporated. The resulting crude product is then purified, usually by column chromatography on silica gel.

Potential Pharmacological Applications

Based on studies of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory, anti-tumor, and antimicrobial activities.

Anti-inflammatory Activity

Prenylated benzaldehyde derivatives have demonstrated significant anti-inflammatory effects. For instance, compounds isolated from Eurotium cristatum, which share the core prenylbenzaldehyde structure, have shown potent inhibition of inflammatory mediators[1]. The proposed mechanisms for related compounds involve the suppression of nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) and the downregulation of cyclooxygenase-2 (COX-2) expression.

Anti-tumor Activity

The induction of apoptosis in cancer cells is a key mechanism attributed to some benzaldehyde derivatives. While direct evidence for this compound is not yet available, related compounds are known to trigger apoptotic pathways. One suggested mechanism is the inhibition of protein kinase C (PKC), a family of enzymes involved in cell proliferation and survival.

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess antimicrobial properties. The lipophilic prenyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to increased efficacy compared to the parent benzaldehyde molecule.

Quantitative Data Summary

Table 1: Anti-inflammatory Activity of Related Prenylbenzaldehyde Derivatives

Compound NameAssayCell LineIC₅₀ (µM)Reference
Cristaldehyde ANO Production InhibitionRAW 264.73.50[1]
Cristaldehyde BNO Production InhibitionRAW 264.714.50[1]
4-HydroxybenzaldehydeNO Production InhibitionRAW 264.7>100Inferred from related studies

Table 2: Antimicrobial Activity of Benzaldehyde

MicroorganismAssayMICReference
Escherichia coliBroth Dilution6-10 mMInferred from general literature
Staphylococcus aureusBroth Dilution6-10 mMInferred from general literature
Candida albicansBroth Dilution8-10 mMInferred from general literature

Experimental Protocols

The following are representative, detailed protocols for assays relevant to the potential pharmacological applications of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plate is incubated for a further 24 hours.

  • Griess Assay: 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity: MTT Assay
  • Cell Seeding: Cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for 24 or 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Quantification: The absorbance at 570 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: A bacterial or fungal suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and a general experimental workflow for evaluating the pharmacological potential of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Pharmacological Screening 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Williamson Ether Synthesis Prenyl Bromide Prenyl Bromide Prenyl Bromide->Williamson Ether Synthesis Purification Purification Williamson Ether Synthesis->Purification This compound This compound Purification->this compound Spectroscopic Analysis (NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) This compound->Spectroscopic Analysis (NMR, MS, IR) In vitro Assays In vitro Assays This compound->In vitro Assays Anti-inflammatory Anti-inflammatory In vitro Assays->Anti-inflammatory Antimicrobial Antimicrobial In vitro Assays->Antimicrobial Cytotoxicity Cytotoxicity In vitro Assays->Cytotoxicity

Caption: General workflow from synthesis to in vitro screening.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus iNOS/COX-2 Genes iNOS/COX-2 Genes Nucleus->iNOS/COX-2 Genes transcription Inflammatory Mediators (NO, Prostaglandins) Inflammatory Mediators (NO, Prostaglandins) iNOS/COX-2 Genes->Inflammatory Mediators (NO, Prostaglandins) Compound This compound Compound->IKK (Hypothesized) Compound->NF-κB (Hypothesized)

Caption: Hypothesized anti-inflammatory signaling pathway.

G Compound This compound PKC Protein Kinase C Compound->PKC Inhibition (Hypothesized) Apoptotic Pathway Apoptotic Pathway Compound->Apoptotic Pathway Induction (Hypothesized) Cell Proliferation Cell Proliferation PKC->Cell Proliferation Proliferation Signals Proliferation Signals Proliferation Signals->PKC Caspase Activation Caspase Activation Apoptotic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized anti-tumor signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. However, the current body of literature lacks specific, in-depth studies on this particular molecule. The data from structurally related compounds strongly suggest that it warrants further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and comprehensive physicochemical characterization.

  • Systematic In Vitro Screening: Conducting a battery of assays to determine the IC₅₀ and MIC values for its anti-inflammatory, cytotoxic, and antimicrobial activities against a broad range of cell lines and pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.

  • In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.

The information and protocols provided in this technical guide offer a solid foundation for initiating such a research program. The elucidation of the pharmacological profile of this compound could lead to the development of new and effective treatments for a variety of diseases.

References

An In-depth Review of the Synthesis and Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a notable benzaldehyde derivative, is distinguished by a prenyloxy group attached at the para position. This compound serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules, including analogues of the bioactive chalcone, licochalcone A. Furthermore, it has garnered attention for its own potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This technical guide provides a comprehensive review of the available literature on its synthesis, characterization, and biological applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, typically 3,3-dimethylallyl bromide (prenyl bromide), in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 4-Hydroxybenzaldehyde

  • 3,3-Dimethylallyl bromide (Prenyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone or DMF, add potassium carbonate or cesium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 3,3-dimethylallyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson Williamson Ether Synthesis (Reflux or RT-50°C) 4-Hydroxybenzaldehyde->Williamson Prenyl bromide Prenyl bromide Prenyl bromide->Williamson Base Base (K2CO3 or Cs2CO3) Base->Williamson Solvent Solvent (Acetone or DMF) Solvent->Williamson Filtration Filtration Williamson->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Liquid-Liquid Extraction Liquid-Liquid Extraction Solvent Evaporation->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Product This compound Column Chromatography->Product

Caption: Synthetic workflow for this compound.

Data Presentation

Synthesis and Spectroscopic Data
ParameterValueReference
Synthesis
Reaction TypeWilliamson Ether Synthesis[1]
Yield83%[1]
¹H NMR (CDCl₃)
δ 9.88 (s, 1H)Aldehydic proton (-CHO)[1]
δ 7.83 (d, 2H)Aromatic protons (ortho to -CHO)[1]
δ 7.01 (d, 2H)Aromatic protons (ortho to -O-prenyl)
δ 5.45 (t, 1H)Vinylic proton of prenyl group[1]
δ 4.60 (d, 2H)Methylene protons (-O-CH₂-)
δ 1.81 (s, 3H)Methyl protons of prenyl group
δ 1.76 (s, 3H)Methyl protons of prenyl group
¹³C NMR (CDCl₃)
δ 190.8Aldehydic carbon (C=O)
δ 163.8Aromatic carbon (-C-O-)
δ 138.8Vinylic carbon of prenyl group
δ 132.0Aromatic carbons (ortho to -CHO)
δ 130.0Aromatic carbon (-C-CHO)
δ 119.5Vinylic carbon of prenyl group
δ 115.0Aromatic carbons (ortho to -O-prenyl)
δ 65.2Methylene carbon (-O-CH₂-)
δ 25.8Methyl carbon of prenyl group
δ 18.3Methyl carbon of prenyl group
IR (cm⁻¹) ~1680–1700 (C=O stretch), ~1250 (C-O-C ether linkage)[1]
HRMS Confirms molecular ion peaks with <5 ppm error[1]

Biological Activities and Use in Drug Development

This compound has been investigated for its potential anti-tumor and anti-inflammatory properties.[1]

Anti-tumor Activity

The compound is reported to induce apoptosis in cancer cells.[1] The proposed mechanism involves the inhibition of phorbol ester-induced protein kinase C (PKC) activity.[1]

G Phorbol Esters Phorbol Esters PKC Protein Kinase C (PKC) Phorbol Esters->PKC Activates Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylates Apoptosis Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Compound This compound Compound->PKC Inhibits

Caption: Proposed mechanism of apoptosis induction via PKC inhibition.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase.[1]

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Signaling Cascade Signaling Cascade Inflammatory Stimuli (e.g., LPS)->Signaling Cascade iNOS iNOS Signaling Cascade->iNOS COX COX Signaling Cascade->COX Lipoxygenase Lipoxygenase Signaling Cascade->Lipoxygenase NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Compound This compound Compound->iNOS Inhibits Compound->COX Inhibits Compound->Lipoxygenase Inhibits

Caption: Inhibition of key inflammatory enzymes.

Use as a Synthetic Intermediate

This compound is a crucial precursor for the synthesis of licochalcone A analogues. These chalcones are synthesized via a Claisen-Schmidt condensation reaction between the benzaldehyde derivative and an appropriate acetophenone.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol or Methanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol or methanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Conclusion

This compound is a synthetically accessible and versatile compound. Its straightforward synthesis via the Williamson etherification makes it a readily available building block for more complex molecules, particularly in the synthesis of licochalcone A analogues. Furthermore, its own reported anti-tumor and anti-inflammatory activities, through the inhibition of key signaling pathways, suggest its potential as a lead compound in drug discovery efforts. Further detailed investigations into its biological activities, including comprehensive in vitro and in vivo studies, are warranted to fully elucidate its therapeutic potential. The detailed protocols and compiled data in this guide aim to facilitate such future research endeavors.

References

Understanding the structure of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic properties, and potential biological activities of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. This aromatic aldehyde, featuring a prenyl ether moiety, has garnered interest for its potential applications in medicinal chemistry and drug development, particularly in the areas of oncology and inflammatory diseases. This document consolidates available data on its synthesis via Williamson ether synthesis, its characteristic spectral data, and preliminary insights into its mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as 4-prenyloxybenzaldehyde, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . The structure consists of a benzaldehyde core with a 3-methylbut-2-en-1-yl (prenyl) group attached to the phenolic oxygen at the para position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
CAS Number 28090-12-2[1]
Appearance Not specified in detail, likely a solid or oil-
Solubility Soluble in common organic solventsInferred

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis.[2] This well-established Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an alkyl halide, in this case, prenyl bromide (1-bromo-3-methyl-2-butene).

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[2][3][4][5][6]

Materials:

  • 4-Hydroxybenzaldehyde

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add prenyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Logical Relationship of Williamson Ether Synthesis

Williamson_Ether_Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde SN2_Reaction SN2 Reaction 4-Hydroxybenzaldehyde->SN2_Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->SN2_Reaction Phenoxide_Ion Potassium 4-formylphenoxide Product This compound Phenoxide_Ion->Product Prenyl_Bromide Prenyl_Bromide Prenyl_Bromide->Product SN2_Reaction->Phenoxide_Ion Deprotonation

Caption: Williamson ether synthesis of the target compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

TechniqueKey Features and Assignments
¹H NMR δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to CHO), ~7.0 (d, 2H, Ar-H ortho to O-prenyl), ~5.5 (t, 1H, vinylic-H of prenyl), ~4.6 (d, 2H, -O-CH₂-), ~1.8 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃)
¹³C NMR δ ~191 (C=O), ~164 (Ar-C-O), ~140 (C=CH of prenyl), ~132 (Ar-CH ortho to CHO), ~130 (Ar-C-CHO), ~120 (CH=C of prenyl), ~115 (Ar-CH ortho to O-prenyl), ~65 (-O-CH₂-), ~26 (CH₃), ~18 (CH₃)
IR (cm⁻¹) ~2920 (C-H aliphatic), ~2850 (C-H aldehyde), ~1685 (C=O aldehyde), ~1600, ~1580 (C=C aromatic), ~1250 (C-O ether)
Mass Spec (MS) m/z 190 (M⁺), characteristic fragmentation pattern

Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly depending on the solvent and instrument used.[1][7][8][9][10][11]

Biological Activities and Potential Applications

Preliminary studies suggest that this compound possesses promising biological activities, making it a molecule of interest for drug development.

Anticancer Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[12][13] While specific IC₅₀ values for this compound are not widely reported in publicly accessible literature, related compounds have shown activity.[12][13][14][15][16] The proposed mechanism of action for some benzaldehydes involves the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Potential Anticancer Mechanism

Anticancer_Pathway cluster_cell Cancer Cell Compound This compound Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Inhibits Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Caption: Postulated anticancer mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives has also been explored.[17][18][19][20][21][22] The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a common method to assess the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound is a readily synthesizable aromatic aldehyde with potential for further investigation in the field of drug discovery. Its synthesis via Williamson ether synthesis is straightforward. The preliminary indications of its anticancer and anti-inflammatory activities warrant more detailed in vivo studies and mechanism of action elucidation to fully understand its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

References

In-Vitro Profile of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: A Technical Overview of Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a prenylated derivative of p-hydroxybenzaldehyde, is a compound of growing interest in the scientific community. Preliminary in-vitro studies have suggested its potential as a multifaceted agent with anti-inflammatory, anti-tumor, and antioxidant properties. This technical guide provides a comprehensive analysis of the available in-vitro data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its mechanism of action.

Biological Activities and In-Vitro Data

In-vitro research indicates that this compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. It has been reported to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase[1]. The inhibition of iNOS is critical as this enzyme is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator. Similarly, by inhibiting COX enzymes, the compound can reduce the synthesis of prostaglandins, which are key players in inflammation and pain. The related compound, 4-hydroxybenzaldehyde, has been shown to suppress the production of nitric oxide and the induction of iNOS and COX-2 in lipopolysaccharide (LPS)-activated RAW264.7 macrophages[2].

Anticancer and Cytotoxic Activity

This compound has been shown to induce apoptosis in cancer cells. This pro-apoptotic effect is linked to the inhibition of phorbol ester-induced protein kinase C (PKC) activity[1]. PKC is a family of enzymes that play a crucial role in cell signaling pathways controlling cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. Studies on the broader class of benzaldehyde compounds have demonstrated tumor-specific cytotoxicity[3]. For instance, benzaldehyde has been shown to have a significantly lower IC50 for cancer cell lines compared to noncancer cell lines[1].

Antioxidant Potential

Quantitative In-Vitro Data Summary

Currently, specific IC50 values for this compound in various in-vitro assays are not extensively reported in publicly available literature. The following table provides a template for summarizing such data as it becomes available through further research.

Assay TypeCell Line / Target EnzymeEndpointIC50 / % InhibitionReference
Cytotoxicitye.g., MCF-7, HeLaCell ViabilityData not available
Nitric Oxide InhibitionRAW 264.7NO ProductionData not available
COX-2 InhibitionCOX-2 EnzymeEnzyme ActivityData not available
Lipoxygenase InhibitionLipoxygenase EnzymeEnzyme ActivityData not available
PKC InhibitionPKC EnzymeKinase ActivityData not available
DPPH Radical ScavengingDPPH RadicalRadical ScavengingData not available

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the assessment of this compound, based on standard laboratory practices and protocols described for similar compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the level of nitrite, a stable product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect the protein levels of iNOS and COX-2 in cells treated with the compound.

Protocol:

  • Cell Treatment: Culture RAW 264.7 cells and treat them with this compound with or without LPS stimulation as described for the NO assay.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol or ethanol.

  • DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation iNOS_Gene iNOS Gene Transcription NFkB_Activation->iNOS_Gene COX2_Gene COX-2 Gene Transcription NFkB_Activation->COX2_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein NO Nitric Oxide (NO) iNOS_Protein->NO PGs Prostaglandins (PGs) COX2_Protein->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound This compound Compound->iNOS_Protein Inhibition Compound->COX2_Protein Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

apoptosis_pathway Phorbol_Ester Phorbol Ester PKC Protein Kinase C (PKC) Phorbol_Ester->PKC Activation Proliferation Cell Proliferation & Survival PKC->Proliferation Apoptosis Apoptosis PKC->Apoptosis Inhibition Compound This compound Compound->PKC Inhibition Compound->Apoptosis Induction

Caption: Proposed mechanism of apoptosis induction.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assessment cluster_antioxidant Antioxidant Assessment c1 Seed Cancer Cells c2 Treat with Compound c1->c2 c3 Incubate (24-72h) c2->c3 c4 MTT Assay c3->c4 c5 Determine IC50 c4->c5 a1 Seed RAW 264.7 Cells a2 Pre-treat with Compound a1->a2 a3 Stimulate with LPS a2->a3 a4 Incubate (24h) a3->a4 a5 Griess Assay (NO) a4->a5 a6 Western Blot (iNOS/COX-2) a4->a6 o1 Prepare Compound Dilutions o2 Mix with DPPH Solution o1->o2 o3 Incubate (30 min) o2->o3 o4 Measure Absorbance o3->o4 o5 Calculate % Scavenging & IC50 o4->o5

Caption: General workflow for in-vitro evaluation.

Conclusion and Future Directions

The preliminary in-vitro data for this compound are promising, suggesting its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. However, the currently available data is limited, and further comprehensive studies are warranted. Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of the compound in a broader range of cancer cell lines and for the inhibition of key inflammatory enzymes.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by the compound through techniques such as kinase profiling and gene expression analysis.

  • In-Vivo Studies: Validating the in-vitro findings in relevant animal models of inflammation and cancer to assess its efficacy and safety profile.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a framework for designing and interpreting future in-vitro investigations into this promising compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-(prenyloxy)benzaldehyde, is a valuable intermediate in the synthesis of a variety of biologically active compounds and natural products. The presence of the prenyl group provides a lipophilic character and can be a key pharmacophore in drug design. Williamson etherification is a robust and widely used method for the synthesis of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of this compound from 4-hydroxybenzaldehyde and prenyl bromide (1-bromo-3-methyl-2-butene).

Reaction Scheme

The synthesis proceeds via the Williamson ether synthesis, a classic SN2 reaction. The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of prenyl bromide, displacing the bromide leaving group to form the desired ether product.

G cluster_0 Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde plus1 + prenyl_bromide Prenyl Bromide arrow product This compound K2CO3 K2CO3 (base) Acetone Acetone (solvent)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established Williamson etherification procedures for similar compounds.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • Prenyl bromide (1-Bromo-3-methyl-2-butene) or Prenyl chloride (1-Chloro-3-methyl-2-butene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and anhydrous acetone (10-15 mL per mmol of 4-hydroxybenzaldehyde).

  • Addition of Alkylating Agent: To the stirred suspension, add prenyl bromide or prenyl chloride (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[3]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound. Alternatively, crystallization from a suitable solvent system like petroleum ether can be employed for purification.[3]

G cluster_workflow Experimental Workflow A 1. Reaction Setup - 4-Hydroxybenzaldehyde - K2CO3 - Acetone B 2. Add Prenyl Bromide A->B C 3. Reflux (8-24h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry with MgSO4/Na2SO4 G->H I 9. Concentrate H->I J 10. Purify (Column Chromatography/Crystallization) I->J K Pure Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

ParameterValueReference
Starting Materials
4-Hydroxybenzaldehyde1.00 g (8.19 mmol)[3]
Prenyl Bromide1.14 mL (9.83 mmol)[3]
Potassium Carbonate2.5 eq[3]
SolventAcetone
Reaction Conditions
TemperatureReflux (~56 °C)
Reaction Time8-20 hours[3]
Product
Yield83%[3]
AppearanceYellow oil[3]

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Data
¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 5.50 (t, J = 6.8 Hz, 1H, C=CH), 4.61 (d, J = 6.8 Hz, 2H, OCH₂), 1.81 (s, 3H, CH₃), 1.76 (s, 3H, CH₃).[3]
¹³C NMR Expected signals around: δ 190.7 (CHO), 163.8 (C-O), 138.9 (C=CH), 131.9 (Ar-CH), 129.9 (Ar-C), 119.5 (C=CH), 114.8 (Ar-CH), 65.2 (OCH₂), 25.8 (CH₃), 18.2 (CH₃). (Predicted values, experimental data may vary slightly).
IR (KBr) Expected characteristic peaks around: 2920-2850 cm⁻¹ (C-H aliphatic), 1685 cm⁻¹ (C=O aldehyde), 1600, 1510 cm⁻¹ (C=C aromatic), 1250, 1030 cm⁻¹ (C-O ether).
MS (ESI) Expected m/z: 191.10 [M+H]⁺ for C₁₂H₁₄O₂.

Biological Context and Signaling Pathways

Prenylated benzaldehydes and related phenolic compounds have been investigated for a variety of biological activities, including anti-inflammatory and anticancer properties. While the specific signaling pathways for this compound are not extensively detailed in the literature, related prenylated phenolics are known to modulate key cellular signaling pathways. For instance, some flavonoids with prenyl groups have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.

G cluster_pathway Potential Signaling Pathways Modulated by Prenylated Phenolics Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway NFkB NF-κB IKK->NFkB activates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB->Gene_Expression induces MAPK_pathway->Gene_Expression activates Prenylated_Compound Prenylated Phenolic (e.g., 4-(prenyloxy)benzaldehyde) Prenylated_Compound->IKK inhibits Prenylated_Compound->MAPK_pathway inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by prenylated phenolics.

Conclusion

The Williamson ether synthesis provides an efficient and straightforward method for the preparation of this compound. The protocol outlined in this application note, utilizing 4-hydroxybenzaldehyde, prenyl bromide, and potassium carbonate in acetone, offers a reliable procedure for obtaining the desired product in good yield. The resulting compound serves as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized product.

References

Application Notes and Protocols: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-(prenyloxy)benzaldehyde, is a versatile building block in organic synthesis. The presence of both a reactive aldehyde group and a prenyl ether moiety makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with potential biological activity. The prenyl group is a key structural motif in many natural products and is often associated with enhanced bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two fundamental carbon-carbon bond-forming reactions: the Claisen-Schmidt condensation for the synthesis of chalcones and the Wittig reaction for the synthesis of stilbenes.

Application 1: Synthesis of Prenylated Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities.[3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a straightforward and widely used method for their synthesis.[5][6] The use of this compound in this reaction allows for the introduction of a prenyl group, which can significantly influence the biological profile of the resulting chalcone.

A representative reaction is the condensation of a substituted this compound with a substituted acetophenone to yield a prenylated chalcone. A specific example is the synthesis of (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[7]

Experimental Workflow: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow reagents Reactants: - 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde - 3,4,5-Trimethoxyacetophenone - 50% NaOH reaction Reaction: - Claisen-Schmidt Condensation - Stirring at room temperature reagents->reaction Mixing workup Work-up: - Quenching with water - Extraction with organic solvent reaction->workup Reaction Completion purification Purification: - Column Chromatography (Eluent: Ethyl acetate/n-hexane) workup->purification product Product: (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one purification->product

Caption: Workflow for the synthesis of a prenylated chalcone.

Experimental Protocol: Synthesis of (E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[7]

Materials:

  • 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

  • 3,4,5-Trimethoxyacetophenone

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (0.50 g, 2.27 mmol) and 3,4,5-trimethoxyacetophenone (0.47 g, 2.27 mmol) in a suitable solvent, add 50% NaOH solution (0.73 mL, 9.08 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:3) as the eluent to afford the pure chalcone.

Quantitative Data
Reactant 1Reactant 2ProductYieldMelting Point (°C)Reference
3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde3,4,5-Trimethoxyacetophenone(E)-3-(3-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one61.2%115-116[7]

Application 2: Synthesis of Prenylated Stilbenes via Wittig Reaction

Stilbenes are another class of compounds with significant biological properties, including anticancer and antioxidant activities. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including stilbenes, from aldehydes and phosphorus ylides. By employing this compound in a Wittig reaction, prenylated stilbenes can be synthesized, which are of interest in drug discovery.

A general approach involves the reaction of this compound with a benzyltriphenylphosphonium halide in the presence of a strong base.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Formation phosphonium_salt Benzyltriphenylphosphonium halide ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide reaction Wittig Reaction ylide->reaction aldehyde This compound aldehyde->reaction workup Work-up & Purification reaction->workup product Prenylated Stilbene workup->product Biological_Implication building_block This compound synthesis Organic Synthesis (e.g., Claisen-Schmidt, Wittig) building_block->synthesis bioactive_scaffold Prenylated Chalcones & Stilbenes synthesis->bioactive_scaffold biological_activity Biological Activity (e.g., Antimicrobial, Anticancer) bioactive_scaffold->biological_activity target Molecular Targets (e.g., Enzymes, Receptors) biological_activity->target drug_dev Drug Development (Lead Optimization) target->drug_dev

References

Cell-based assays to evaluate the anti-inflammatory properties of the compound.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays

These application notes provide detailed protocols for key cell-based assays designed to screen and characterize compounds for anti-inflammatory properties. The assays selected cover critical pathways in the inflammatory response, from cytokine secretion to the activation of central signaling hubs and the production of lipid mediators.

Assay 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

Application Note

Introduction and Principle A primary hallmark of inflammation is the production of pro-inflammatory cytokines by immune cells.[1][2][3] Macrophages, when activated by stimuli such as bacterial lipopolysaccharide (LPS), release a cascade of cytokines including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7] This assay measures the ability of a test compound to inhibit the secretion of these key cytokines from LPS-stimulated macrophages (e.g., RAW 264.7 or primary human peripheral blood mononuclear cells - PBMCs).[4][8][9] The concentration of cytokines in the cell culture supernatant is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][10] This provides a direct measure of the compound's potential to suppress inflammatory mediator production.

Key Features

  • Physiologically Relevant: Mimics a key aspect of the innate immune response to bacterial infection.[6]

  • Direct Measurement: Quantifies the reduction of key inflammatory mediators (TNF-α, IL-6, IL-1β).[1][4]

  • Versatile: Can be adapted for various cell types, including immortalized cell lines (e.g., THP-1, RAW 264.7) and primary cells (e.g., PBMCs).[8][9][11]

  • High-Throughput Capable: Amenable to 96-well or 384-well plate formats for screening.

Data Presentation: Example of Compound XYZ

The following table summarizes the inhibitory effect of Compound XYZ on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages. Data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cytokine production by 50%.

CytokineCompound XYZ IC50 (µM)Dexamethasone (Positive Control) IC50 (µM)
TNF-α5.20.1
IL-68.70.3

Signaling Pathway and Experimental Workflow

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 MD2 MD-2 MyD88 MyD88 TLR4->MyD88 CD14->TLR4 Presents LPS IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation DNA κB DNA Site NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: LPS signaling cascade via TLR4 leading to NF-κB activation.

Cytokine_Assay_Workflow plate_cells 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plate pre_treat 2. Pre-treat with Test Compound plate_cells->pre_treat stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate 4. Incubate (e.g., 18-24 hours) stimulate->incubate collect 5. Collect Supernatant incubate->collect elisa 6. Perform ELISA for TNF-α and IL-6 collect->elisa analyze 7. Analyze Data (Calculate IC50) elisa->analyze

Caption: Experimental workflow for the cytokine inhibition assay.

Detailed Protocol

Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • ELISA kits for murine TNF-α and IL-6[10]

  • Microplate reader

Experimental Procedure

  • Cell Seeding: Culture RAW 264.7 cells to ~80% confluency. Harvest cells and seed them into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete DMEM.[4] Incubate for 12 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the test compound and dexamethasone in complete DMEM. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the old media from the cells and add 100 µL of media containing the different concentrations of the test compound or controls. Include a "vehicle control" (media with DMSO) and an "unstimulated control" (media only).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 2 µg/mL) in complete DMEM. Add 100 µL of this solution to all wells except the "unstimulated control" wells, to which you add 100 µL of plain media. The final LPS concentration will be 1 µg/mL.[4]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[4]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C or used immediately for ELISA.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[1][10]

Data Analysis

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control (LPS-stimulated cells without compound).

    • % Inhibition = 100 * (1 - ([Cytokine]Sample / [Cytokine]Vehicle Control))

  • Plot the % inhibition against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Assay 2: NF-κB Activation Reporter Assay

Application Note

Introduction and Principle The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13][14] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[14][15][16]

This assay utilizes a stable cell line (e.g., HEK293 or U251-MG) engineered to contain an NF-κB-responsive reporter gene, typically firefly luciferase.[16][17][18][19] When NF-κB is activated, it binds to response elements in the reporter construct, driving the expression of luciferase. The anti-inflammatory potential of a compound is quantified by its ability to reduce the luminescence signal, indicating inhibition of the NF-κB pathway.[17][18]

Key Features

  • Targets a Master Regulator: Measures the activity of a central hub in inflammatory signaling.[12][13]

  • High Sensitivity: Luciferase-based readouts are highly sensitive and have a wide dynamic range.[17][19]

  • Mechanism of Action: Provides insight into whether a compound acts upstream of inflammatory gene transcription.

  • Screening Friendly: The assay is easily adaptable to a high-throughput format.[17]

Data Presentation: Example of Compound XYZ

The following table shows the inhibitory effect of Compound XYZ on TNF-α-induced NF-κB activation in an HEK293-NF-κB luciferase reporter cell line.

ParameterCompound XYZBAY 11-7082 (Positive Control)
IC50 (µM)2.80.5

Signaling Pathway and Experimental Workflow

NFkB_Reporter_Pathway cluster_extracellular Extracellular cluster_cell Reporter Cell cluster_readout Readout TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK Signal Cascade NFkB_translocation NF-κB Nuclear Translocation IKK->NFkB_translocation Reporter NF-κB Reporter Construct NFkB_translocation->Reporter Binds Promoter Luciferase Luciferase Expression Reporter->Luciferase Transcription & Translation Luminescence Luminescence Luciferase->Luminescence Substrate Conversion

Caption: Principle of the NF-κB luciferase reporter assay.

NFkB_Workflow plate_cells 1. Seed NF-κB Reporter Cells in white, opaque 96-well plate pre_treat 2. Pre-treat with Test Compound plate_cells->pre_treat stimulate 3. Stimulate with TNF-α (e.g., 10 ng/mL) pre_treat->stimulate incubate 4. Incubate (e.g., 6-8 hours) stimulate->incubate lyse 5. Lyse cells and add Luciferase Substrate incubate->lyse read 6. Measure Luminescence lyse->read analyze 7. Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for the NF-κB reporter assay.

Detailed Protocol

Materials and Reagents

  • HEK293 stable cell line with NF-κB-luciferase reporter[14]

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin)

  • Test compound stock solution (in DMSO)

  • Recombinant Human TNF-α

  • BAY 11-7082 (positive control inhibitor)

  • White, opaque 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Procedure

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete media. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and BAY 11-7082 in complete DMEM.

  • Remove the media and add 100 µL of media containing the diluted compounds or controls to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • TNF-α Stimulation: Add 10 µL of TNF-α (at 10x the final concentration, e.g., 100 ng/mL) to all wells except the unstimulated control. A final concentration of 10 ng/mL is often effective.[20]

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO2. This allows for optimal expression of the luciferase reporter gene.

  • Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 110 µL).

  • Mix well and incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Read Plate: Measure the luminescence using a luminometer.

Data Analysis

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control (TNF-α-stimulated cells without compound).

    • % Inhibition = 100 * (1 - (LuminescenceSample / LuminescenceVehicle Control))

  • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Assay 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

Application Note

Introduction and Principle Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory process.[21][22][23] COX-2 is upregulated during inflammation and catalyzes the conversion of arachidonic acid into prostaglandin H2, the precursor to various pro-inflammatory prostaglandins (like PGE2).[21][24] Prostaglandins mediate key inflammatory signs such as pain, fever, and swelling.[2]

This assay evaluates a compound's ability to directly inhibit the enzymatic activity of COX-2. It can be performed in a cell-free format using purified recombinant COX-2 or in a cell-based format where cells are stimulated to express COX-2.[21][22][25] The assay typically measures the production of a downstream product, such as Prostaglandin E2 (PGE2), often via a competitive ELISA or a fluorometric method.[21][25][26] Inhibition of COX-2 activity is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[21][22]

Key Features

  • Specific Target: Directly measures inhibition of a clinically validated anti-inflammatory target.[21][25]

  • Versatile Formats: Can be run as a biochemical (cell-free) or cell-based assay.

  • Clear Endpoint: Quantifies the reduction of key inflammatory lipid mediators (e.g., PGE2).[26]

  • Selectivity Screening: Can be run in parallel with a COX-1 assay to determine isoform selectivity, a crucial factor for drug safety.

Data Presentation: Example of Compound XYZ

The following table summarizes the inhibitory effect of Compound XYZ on recombinant human COX-2 activity.

ParameterCompound XYZCelecoxib (Positive Control)
IC50 (µM)1.20.04

Enzymatic Reaction and Experimental Workflow

COX2_Reaction Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Mediates

Caption: COX-2 enzymatic pathway for prostaglandin synthesis.

COX2_Workflow prepare_reagents 1. Prepare Reagents: COX-2 Enzyme, Buffer, Cofactors, Probe add_inhibitor 2. Add Test Compound or Control (Celecoxib) to plate wells prepare_reagents->add_inhibitor add_enzyme 3. Add COX-2 Enzyme to wells add_inhibitor->add_enzyme incubate_short 4. Incubate briefly add_enzyme->incubate_short initiate_reaction 5. Initiate reaction by adding Arachidonic Acid incubate_short->initiate_reaction read_signal 6. Measure Signal (Fluorescence or Colorimetric) kinetically or at endpoint initiate_reaction->read_signal analyze 7. Analyze Data (Calculate IC50) read_signal->analyze

Caption: Workflow for a cell-free fluorometric COX-2 inhibitor assay.

Detailed Protocol (Fluorometric Cell-Free)

Materials and Reagents

  • COX-2 Inhibitor Screening Kit (Fluorometric)[21][22]

  • Recombinant Human COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound stock solution (in DMSO)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate with a flat bottom

  • Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)

Experimental Procedure

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[21][22] Reconstitute the lyophilized COX-2 enzyme and arachidonic acid. Keep the enzyme on ice during use.

  • Compound Plating: Add 10 µL of the test compound diluted in COX Assay Buffer to the designated wells.

    • Sample Wells (S): 10 µL of diluted test inhibitor.

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): 10 µL of Celecoxib working solution.

  • Reaction Mix Preparation: Prepare a master mix of the Reaction Mix for the number of assays to be performed. For each well, this typically contains COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well (S, EC, and IC).

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well. Mix gently.

  • Reaction Initiation: Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[21][22] Record data every minute for 5-10 minutes at 25°C.

Data Analysis

  • Choose two time points (T1 and T2) within the linear range of the reaction for the Enzyme Control (EC).

  • Calculate the slope of the reaction for each well (Sample, EC, IC) using the formula: Slope = (RFU2 - RFU1) / (T2 - T1).

  • Calculate the percentage of COX-2 inhibition for each sample.

    • % Inhibition = 100 * (1 - (SlopeSample / SlopeEC))

  • Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value. The IC50 for Celecoxib should fall within the expected range (e.g., ~0.4 µM) to validate the assay.[22]

References

Techniques for assessing the anti-tumor activity of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-tumor potential of the small molecule 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. The protocols outlined below cover essential in vitro and in vivo assays to characterize its effects on cancer cell viability, proliferation, migration, invasion, and apoptosis, as well as its overall efficacy in a preclinical setting.

Introduction

This compound is a derivative of benzaldehyde, a compound that has demonstrated anti-tumor properties. Studies on benzaldehyde have shown its capability to inhibit cancer cell growth, suppress metastasis, and overcome treatment resistance.[1][2][3] The proposed mechanism of action for benzaldehyde involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK, often through the regulation of the 14-3-3ζ protein.[4][5] This document provides the necessary protocols to investigate whether this compound exhibits similar or improved anti-cancer activities.

In Vitro Assessment of Anti-Tumor Activity

A series of in vitro assays are fundamental for the initial screening and characterization of the anti-tumor effects of a compound.[6][7][8][9] These assays provide insights into the compound's mechanism of action at a cellular level.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Presentation:

The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth, should be calculated.

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control1.25100
0.11.2096
11.1088
100.8064
500.4536
1000.2016
IC₅₀ (µM) -XX.X
Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[13] It mimics cell migration during wound healing in vivo.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[13]

  • Creating the "Wound": Create a scratch in the monolayer using a sterile p200 pipette tip.[13][14][15]

  • Washing: Wash the cells with PBS to remove detached cells.[14]

  • Treatment: Add fresh medium containing different concentrations of the test compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[13]

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation:

TreatmentTime (hours)Wound Width (µm)Wound Closure (%)
Vehicle Control05000
2425050
Compound (X µM)05000
2440020
Cell Invasion Assay (Transwell Invasion Assay)

The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.[16][17]

Experimental Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.[17]

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.[17]

  • Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[17]

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

TreatmentNumber of Invading Cells (per field)Invasion Inhibition (%)
Vehicle Control1500
Compound (X µM)6060
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[20]

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[18]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[19][21]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18][20]

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control9532
Compound (X µM)602515

In Vivo Assessment of Anti-Tumor Activity

In vivo studies are crucial to evaluate the efficacy and safety of a potential anti-cancer drug in a whole-organism setting.[22][23][24]

Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to assess the efficacy of anti-cancer compounds.[25][26][27][28][29]

Experimental Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice).[28]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume regularly with calipers.

  • Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Average Tumor Weight (g) at Endpoint
Vehicle Control150001.5
Compound (X mg/kg)50066.70.5

Visualizations

Experimental Workflow for In Vitro Anti-Tumor Assessment

G cluster_start Start cluster_invitro In Vitro Assays cluster_endpoints Endpoints start This compound viability Cell Viability (MTT Assay) start->viability migration Cell Migration (Wound Healing) start->migration invasion Cell Invasion (Transwell Assay) start->invasion apoptosis Apoptosis (Annexin V/PI) start->apoptosis ic50 IC50 Value viability->ic50 migration_rate Migration Rate migration->migration_rate invasion_inhibition Invasion Inhibition invasion->invasion_inhibition apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate

Caption: Workflow for in vitro assessment of anti-tumor activity.

Experimental Workflow for In Vivo Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis mice Immunodeficient Mice implant Subcutaneous Implantation mice->implant cells Human Cancer Cells cells->implant tumor_growth Tumor Growth to 100-200 mm³ implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Endpoint: Tumor Weight monitoring->endpoint

Caption: Workflow for in vivo xenograft tumor model.

Potential Signaling Pathways Targeted by Benzaldehyde Derivatives

Based on existing literature for benzaldehyde, the following signaling pathways are potential targets for this compound.[4][5][30]

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound pi3k PI3K/AKT/mTOR compound->pi3k inhibits stat3 STAT3 compound->stat3 inhibits nfkb NF-κB compound->nfkb inhibits erk ERK compound->erk inhibits proliferation Decreased Proliferation pi3k->proliferation apoptosis Increased Apoptosis pi3k->apoptosis migration Decreased Migration pi3k->migration invasion Decreased Invasion pi3k->invasion stat3->proliferation stat3->apoptosis stat3->migration stat3->invasion nfkb->proliferation nfkb->apoptosis nfkb->migration nfkb->invasion erk->proliferation erk->apoptosis erk->migration erk->invasion

Caption: Potential signaling pathways inhibited by the compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for determining the purity of drug substances and products.[1] It enables the separation, identification, and quantification of the active pharmaceutical ingredient (API) from any impurities or degradation products.[2] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for purity analysis, complete with experimental workflows, data presentation, and interpretation guidelines. Ensuring drug purity is critical for the safety and efficacy of pharmaceutical products.[3]

Principle of Chromatographic Purity Analysis The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[4] When the sample is injected, components with higher polarity elute faster, while less polar components (which are more hydrophobic) are retained longer on the column.

Purity is typically determined using the area normalization method. This calculation assumes that all compounds have a similar response factor at the detection wavelength. The purity of the main compound is expressed as its peak area relative to the total area of all peaks in the chromatogram.[5]

Formula for Percent Purity: Percent Purity = (Area of the main peak / Total area of all peaks) x 100[5]

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for performing a purity analysis using HPLC, from initial preparation to the final report.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_data 3. Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions instrument_setup Instrument Setup & Column Equilibration prep_solutions->instrument_setup sst System Suitability Test (SST) (Inject Standard) instrument_setup->sst sst_check Check Acceptance Criteria (e.g., RSD, Tailing Factor) sst->sst_check sst_check:w->instrument_setup:e Fail analysis_run Inject Blank, Standards, and Samples sst_check->analysis_run Pass integration Integrate Chromatograms (Identify and Area of All Peaks) analysis_run->integration calculation Calculate Percent Purity (Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity analysis.

Protocol: Purity Analysis of "Compound X" by RP-HPLC

This section details a representative protocol for determining the purity of a hypothetical drug substance, "Compound X."

1. Objective To determine the purity of Compound X and quantify its related impurities using a gradient reverse-phase HPLC method with UV detection.

2. Materials and Reagents

  • Compound X Reference Standard (high purity)[6]

  • Compound X Sample for analysis

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • 0.45 µm membrane filters for solvent and sample filtration

3. Instrumentation

  • HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min (5% B), 2-25 min (5-95% B), 25-28 min (95% B), 28-28.1 min (95-5% B), 28.1-35 min (5% B)
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 35 minutes

5. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Compound X Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Compound X sample and prepare similarly to the Standard Solution.

6. System Suitability Testing (SST) Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of the Standard Solution to verify the system's performance.[7] The acceptance criteria are detailed in the table below.

7. Procedure

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform the System Suitability Test by injecting the Standard Solution five times.

  • Inject the diluent once as a blank to ensure no interference.

  • Inject each Sample Solution in duplicate.

  • Inject a Standard Solution after every 10 sample injections to bracket the samples and ensure system consistency.[8]

Data Presentation and Analysis

1. System Suitability Results The results from the SST must meet predefined criteria before proceeding with sample analysis.

ParameterAcceptance CriteriaResult (Hypothetical)Status
Peak Area %RSD ≤ 2.0%0.85%Pass
Retention Time %RSD ≤ 1.0%0.21%Pass
Tailing Factor (Asymmetry) ≤ 2.01.2Pass
Theoretical Plates ≥ 20008500Pass

2. Sample Purity Calculation and Results Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and those below the limit of quantification (LOQ). Calculate the percent purity using the area normalization formula.

Sample Data (Hypothetical - Sample Batch #123)

Peak IDRetention Time (min)Peak Area% Area
Impurity 14.815,8000.15
Impurity 29.228,5000.27
Compound X (API) 12.5 10,450,000 99.53
Impurity 318.15,2000.05
Total Area 10,499,500 100.00

Calculation:

  • Percent Purity of Compound X = (10,450,000 / 10,499,500) x 100 = 99.53%

Application Notes and Method Validation

Method Validation (as per ICH Guidelines) For use in a regulated environment, this analytical method must be validated to ensure it is fit for its intended purpose.[9][10] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradants, and excipients.[9][11] This is often demonstrated by forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[6][11]

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of spiked API (percent recovery).[6][11]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[9][11]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[9]

Peak Purity Assessment Using a Diode Array Detector (DAD) is highly recommended for purity analysis. A DAD acquires spectra across the entire peak, allowing for peak purity analysis.[12] If the spectra at the upslope, apex, and downslope of the peak are consistent, it provides confidence that the peak represents a single, pure compound and is free from co-eluting impurities.[5]

Conclusion This document outlines a robust RP-HPLC method for the purity analysis of a pharmaceutical compound. The provided protocol, workflow, and data analysis framework serve as a comprehensive guide for researchers and quality control analysts. Adherence to system suitability criteria and proper method validation in line with ICH guidelines are critical for ensuring the generation of accurate, reliable, and defensible purity data.

References

Title: Real-Time Monitoring and Characterization of Reaction Intermediates using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise understanding of chemical reaction mechanisms, including the identification and quantification of transient intermediates, is fundamental to process optimization, drug development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive mass-based identification of volatile and semi-volatile compounds within complex reaction mixtures.[1][2] This application note provides a detailed protocol for the analysis of reaction intermediates using GC-MS, covering sample preparation, derivatization, instrument setup, and data analysis. The methodologies outlined are designed to offer researchers a robust framework for gaining deeper insights into reaction kinetics and pathways.

Introduction

Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, maximizing yield, and minimizing by-product formation. While starting materials and final products are often well-characterized, the transient species or reaction intermediates that form and are consumed during the reaction provide the most profound insight into the reaction mechanism. GC-MS is considered a 'gold standard' for the identification of unknown compounds in a mixture due to its combination of chromatographic separation and mass spectrometric detection.[3][4] This dual capability allows for the separation of individual components from a complex reaction matrix, followed by their structural elucidation and quantification.[2] Modern GC-MS instruments can be designed with short run times, enabling near 'real-time' analysis to track the evolution of chemical concentrations and the formation of new species in an active reaction.[3][4]

Principle of the Method

The analysis of reaction intermediates by GC-MS involves several key steps. First, an aliquot of the reaction mixture is sampled at a specific time point. To prevent further reaction, the sample is often "quenched." The sample is then prepared to ensure it is suitable for GC-MS analysis; this may involve extraction, filtration, and derivatization.[5] The prepared sample is injected into the gas chromatograph, where it is vaporized.[1] An inert carrier gas (e.g., helium) carries the vaporized sample through a heated column containing a stationary phase.[6] Compounds separate based on their boiling points and affinity for the stationary phase.[1] As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, acts as a chemical fingerprint for identification, while the peak area on the chromatogram is proportional to the compound's concentration.[7]

Experimental Workflow and Methodologies

A generalized workflow for the GC-MS analysis of reaction intermediates is presented below. This workflow highlights the critical decision points and processes from sample collection to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Sample Reaction Mixture Quench 2. Quench Reaction Sample->Quench Extract 3. Extract Analytes (e.g., LLE, SPE) Quench->Extract Derivatize 4. Derivatization (if necessary) Extract->Derivatize FinalSample 5. Prepare Final Sample (Dilute & Filter) Derivatize->FinalSample Inject 6. Inject into GC-MS FinalSample->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Chromatogram 9. Analyze Chromatogram (Retention Time, Peak Area) Detect->Chromatogram MassSpec 10. Analyze Mass Spectra (Identify Compounds) Chromatogram->MassSpec Quantify 11. Quantify Intermediates (Calibration Curve) MassSpec->Quantify Report 12. Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis of reaction intermediates.

Protocol 1: Sample Preparation and Quenching

This protocol describes the critical first steps of sampling from a live reaction and preparing it for analysis.

Materials:

  • Reaction mixture

  • Quenching agent (e.g., ice-cold solvent, a chemical reagent to stop the reaction)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)[8]

  • Anhydrous sodium sulfate

  • Glass autosampler vials (1.5 mL) with inserts[8]

  • Micropipettes and syringes

  • Centrifuge

Procedure:

  • Sampling: At predetermined time intervals, withdraw a small, precise aliquot (e.g., 100 µL) from the reaction vessel using a gas-tight syringe.

  • Quenching: Immediately transfer the aliquot into a vial containing a quenching agent. This step is crucial to halt the reaction and ensure the composition of the sample accurately reflects the reaction state at the time of sampling.

  • Extraction: If the reaction solvent is not suitable for GC-MS (e.g., water, DMSO), perform a liquid-liquid extraction (LLE).[1] Add an appropriate immiscible organic solvent, vortex thoroughly, and allow the layers to separate.

  • Drying: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration/Centrifugation: To remove any particulate matter that could block the injector, centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter it through a 0.22 µm syringe filter.[5]

  • Dilution: Dilute the sample to an appropriate concentration (typically 1-10 µg/mL) with a volatile solvent suitable for GC-MS.[8]

Protocol 2: Derivatization of Polar Intermediates

Many reaction intermediates, especially those containing polar functional groups like -OH, -NH, or -COOH, are non-volatile and may not be suitable for direct GC-MS analysis.[9][10] Derivatization chemically modifies these functional groups to increase volatility and thermal stability.[9][11] Silylation is a common and effective derivatization technique.[10]

Materials:

  • Dried sample extract from Protocol 1

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • Inert gas (e.g., nitrogen)

Procedure:

  • Solvent Evaporation: Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as silylation reagents react with water.[10]

  • Reagent Addition: Add a small volume of anhydrous solvent to redissolve the residue, followed by the silylation reagent (e.g., 50 µL of BSTFA).

  • Reaction: Cap the vial tightly and heat it at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to ensure the derivatization reaction goes to completion.[12]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Derivatization_Decision start Are Intermediates Volatile & Thermally Stable? direct_injection Direct GC-MS Analysis start->direct_injection Yes derivatize_q Do Intermediates have -OH, -NH, -COOH groups? start->derivatize_q No analyze Proceed to GC-MS Analysis direct_injection->analyze derivatize Perform Derivatization (e.g., Silylation, Acylation) derivatize_q->derivatize Yes not_suitable Consider Alternative Method (e.g., LC-MS) derivatize_q->not_suitable No / Unsure derivatize->analyze

Caption: Decision tree for choosing an appropriate sample preparation method.

Instrumentation and Data Acquisition

Typical GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injection Mode: Splitless (1 µL injection volume)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Presentation and Interpretation

GC-MS data consists of a chromatogram and a series of mass spectra.[13]

  • Chromatogram: A plot of detector response (y-axis) versus retention time (x-axis). Each peak represents a different compound eluting from the GC column.[14]

  • Mass Spectrum: Generated for each peak, this is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak can indicate the molecular weight, and the fragmentation pattern is used for structural identification, often by comparison to a spectral library (e.g., NIST).[7][13]

Quantitative Analysis: The concentration of an intermediate can be determined by measuring the area under its corresponding chromatographic peak.[7] A calibration curve is constructed by analyzing standards of known concentrations to relate peak area to concentration.

Example Data: Monitoring a Grignard Reaction

Consider the Grignard addition of phenylmagnesium bromide to diethyl carbonate, which proceeds through intermediate steps.[15] Aliquots are taken from the reaction at different time points, quenched, and analyzed by GC-MS.

Time Point (min)Diethyl Carbonate (Peak Area)Ethyl Benzoate (Peak Area)Benzophenone (Peak Area)Triphenylmethanol (Peak Area)
0 985,432000
15 512,876354,12356,78912,345
30 102,345567,890234,567156,789
60 5,123123,456456,789587,654
120 010,98787,654890,123

This table clearly shows the consumption of the starting material and the sequential formation and consumption of the intermediates (ethyl benzoate, benzophenone) leading to the final product.[15]

Data_Interpretation_Flow RawData Raw GC-MS Data (Chromatogram) PeakIntegration Peak Integration (Retention Time & Area) RawData->PeakIntegration MassSpec Mass Spectrum Analysis (for each peak) PeakIntegration->MassSpec Quantification Quantitative Analysis (Calibration Curve) PeakIntegration->Quantification LibrarySearch Library Search (NIST) & Manual Interpretation MassSpec->LibrarySearch Identification Compound Identification (Intermediates, Products, By-products) LibrarySearch->Identification Identification->Quantification FinalReport Final Report (Concentration vs. Time) Quantification->FinalReport

Caption: Logical flow for the interpretation of GC-MS data.

Conclusion

GC-MS is an indispensable tool for the detailed analysis of chemical reaction intermediates.[3][4] It provides both the qualitative and quantitative data necessary to elucidate reaction mechanisms, optimize process parameters, and ensure product purity.[] By following robust protocols for sample preparation, derivatization, and data analysis, researchers can effectively capture and characterize even transient and low-concentration intermediates, accelerating research and development in chemistry and pharmaceuticals.

References

Application Notes and Protocols: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in Fragrance and Flavor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an aromatic aldehyde that has garnered interest in the fields of fragrance and flavor research. Its molecular structure, featuring a benzaldehyde core with a prenyl (3-methylbut-2-enyl) ether linkage at the para position, suggests a unique combination of aromatic and green, fruity notes. This compound is found in nature in plants such as Clausena anisata[1]. While extensive quantitative sensory data for this specific compound is not widely available in public literature, its structural characteristics allow for informed predictions of its potential applications.

These application notes provide a comprehensive overview of the potential use of this compound in fragrance and flavor research, including its synthesis, predicted sensory profile, and detailed protocols for its evaluation.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
Synonyms 4-Prenyloxybenzaldehyde, p-Isopentenyloxybenzaldehyde
CAS Number 28090-12-2
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol

Predicted Fragrance and Flavor Profile

Fragrance Profile:

The benzaldehyde moiety is known for its characteristic sweet, almond-like, and cherry notes. The presence of the 4-prenyloxy group is likely to modify this core aroma, introducing green, slightly fruity, and potentially woody or herbaceous undertones. The double bond in the prenyl group could also contribute a subtle fresh or ozonic quality.

Flavor Profile:

In terms of flavor, a similar combination of characteristics can be expected. The almond and cherry notes from the benzaldehyde base would likely be complemented by a green, fruity, and perhaps a slightly bitter or spicy complexity from the prenyl ether group.

A summary of the predicted sensory descriptors is presented below.

Sensory AspectPredicted Descriptors
Odor Sweet, Almond, Cherry, Green, Fruity, Woody, Herbaceous
Flavor Almond, Cherry, Green, Fruity, Slightly Bitter, Spicy

Experimental Protocols

Synthesis Protocol: Williamson Ether Synthesis

A common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the alkylation of 4-hydroxybenzaldehyde with a prenyl halide.

Materials:

  • 4-hydroxybenzaldehyde

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add potassium carbonate (or carefully add sodium hydride in an inert atmosphere) to the solution.

  • Slowly add prenyl bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Reactant1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux, 4-6h) Reactant1->Reaction Reactant2 Prenyl Bromide Reactant2->Reaction Base K₂CO₃ or NaH Base->Reaction Solvent Acetone or DMF Solvent->Reaction Workup Extraction & Washing Reaction->Workup Cooling & Filtration Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product

Diagram 1: Synthesis workflow for this compound.
Sensory Evaluation Protocol: Odor Profile

This protocol outlines a standard procedure for determining the odor profile of a fragrance ingredient using a trained sensory panel.

Materials:

  • This compound

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Data collection forms or software

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the target compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).

  • Panelist Selection: Select a panel of 8-12 trained individuals with demonstrated olfactory acuity.

  • Evaluation:

    • Dip a smelling strip into a dilution, ensuring the same depth and duration for each sample.

    • Present the strip to the panelist in a controlled environment.

    • Ask the panelist to describe the odor at different time intervals (top note, middle note, base note) over several hours.

    • Panelists should rate the intensity of various odor descriptors (e.g., sweet, almond, green, fruity) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data Analysis: Analyze the collected data to create a comprehensive odor profile and a spider web chart illustrating the relative intensities of the different odor facets.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is a powerful technique to identify the specific aroma-active compounds in a sample.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column (e.g., DB-5ms).

  • Helium carrier gas.

  • Solution of this compound in a suitable solvent.

Procedure:

  • Injection: Inject a small volume of the sample solution into the GC.

  • Separation: The compounds are separated based on their volatility and interaction with the column stationary phase.

  • Detection: The effluent from the column is split between the MS detector and the olfactometry port.

  • Olfactory Analysis: A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • MS Analysis: The MS detector simultaneously records the mass spectrum of the eluting compounds.

  • Data Correlation: Correlate the olfactory data with the MS data to identify the specific compound responsible for each aroma impression.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis SamplePrep Sample Preparation (Dilutions) OdorEval Odor Profile Evaluation (Smelling Strips) SamplePrep->OdorEval FlavorEval Flavor Profile Evaluation (Aqueous Solution) SamplePrep->FlavorEval GCO GC-Olfactometry SamplePrep->GCO PanelSelect Panelist Selection (Trained Panel) PanelSelect->OdorEval PanelSelect->FlavorEval PanelSelect->GCO DataCollection Data Collection (Descriptors, Intensities) OdorEval->DataCollection FlavorEval->DataCollection GCO->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis SensoryProfile Final Sensory Profile StatisticalAnalysis->SensoryProfile

Diagram 2: General workflow for sensory evaluation of a fragrance/flavor compound.

Potential Applications in Fragrance and Flavor

Based on its predicted sensory profile, this compound could be a valuable ingredient in a variety of fragrance and flavor formulations.

Fragrance Applications:

  • Fine Fragrances: To impart a modern, green, and fruity twist to floral and oriental fragrances.

  • Personal Care: In shampoos, soaps, and lotions to provide a fresh and pleasant scent.

  • Air Care: As a component in air fresheners and candles to create a welcoming and natural ambiance.

Flavor Applications:

  • Beverages: To enhance fruit flavors, particularly cherry and other stone fruits, in juices and soft drinks.

  • Confectionery: In hard candies, chewing gum, and baked goods to provide a complex nutty and fruity flavor.

  • Dairy Products: To add a unique flavor dimension to yogurts and ice creams.

Signaling Pathways in Olfactory Perception

The perception of this compound, like any odorant, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

Diagram 3: Simplified olfactory signal transduction pathway.

Conclusion

While specific quantitative sensory data for this compound remains to be fully elucidated in the public domain, its chemical structure strongly suggests a promising and versatile profile for both fragrance and flavor applications. The protocols outlined in these notes provide a robust framework for researchers to synthesize, evaluate, and explore the potential of this intriguing molecule. Further research, particularly in the areas of sensory analysis and application testing, is warranted to fully realize its capabilities as a novel fragrance and flavor ingredient.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, such as 1-bromo-3-methyl-2-butene (prenyl bromide), in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 4-hydroxybenzaldehyde and a prenylating agent, most commonly prenyl bromide or prenyl chloride. A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, and a suitable solvent is needed to facilitate the reaction.

Q3: What is the general reaction scheme?

A3: The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated from 4-hydroxybenzaldehyde and a base, acts as a nucleophile and attacks the electrophilic carbon of the prenyl halide, displacing the halide and forming the ether linkage.

Q4: What kind of yields can I expect from this synthesis?

A4: Reported yields for this synthesis can vary significantly, typically ranging from 55% to over 85%, depending on the specific reaction conditions employed. Optimization of the base, solvent, and temperature is crucial for achieving high yields.

Troubleshooting Guide

Low or No Product Yield

Issue: After carrying out the reaction and work-up, I have a very low yield of the desired product, or no product at all.

Possible Causes and Solutions:

  • Ineffective Deprotonation of 4-hydroxybenzaldehyde: The phenolic hydroxyl group of 4-hydroxybenzaldehyde needs to be deprotonated to form the more nucleophilic phenoxide.

    • Solution: Ensure your base is strong enough and used in a sufficient amount (typically 1.1 to 2 equivalents). For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and the reaction is sufficiently heated to drive the reaction forward. For very dry conditions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and careful handling.

  • Poor Quality of Reagents: The prenyl halide can degrade over time.

    • Solution: Use freshly distilled or high-purity prenyl bromide or chloride. Check the purity of your 4-hydroxybenzaldehyde as well.

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents solvate the cation of the base, leaving the anion more nucleophilic, and they do not participate in hydrogen bonding which can hinder the nucleophile.

  • Reaction Temperature is Too Low: The reaction may be too slow at room temperature, especially with weaker bases.

    • Solution: Heating the reaction mixture is often necessary. A temperature range of 50-80 °C is commonly employed. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Presence of Water: Moisture can consume the base (especially NaH) and protonate the phenoxide, reducing its nucleophilicity.

    • Solution: Use anhydrous solvents and dry glassware, especially when using moisture-sensitive reagents like sodium hydride.

Presence of Significant Byproducts

Issue: My final product is contaminated with significant amounts of byproducts, making purification difficult and lowering the overall yield.

Possible Causes and Solutions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).

    • Solution: To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile. Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[1]

  • Elimination Reaction: The prenyl halide can undergo an elimination reaction (E2) in the presence of a strong base, forming isoprene or other dienes, instead of the desired substitution reaction.

    • Solution: Use a milder base like potassium carbonate or cesium carbonate. If a strong base is necessary, maintain a moderate reaction temperature, as higher temperatures favor elimination. Prenyl bromide is a primary halide, which generally favors substitution over elimination.

  • Dialkylation: In some cases, dialkylation of the aromatic ring can occur, though this is less common for this specific substrate.

    • Solution: Use a stoichiometric amount of the prenyl halide (1.0-1.2 equivalents). An excess of the alkylating agent can increase the likelihood of side reactions.

Data Presentation: Comparison of Reaction Conditions

BaseSolventTemperature (°C)Reported Yield (%)Reference
K₂CO₃AcetoneReflux~70-85General Williamson Ether Synthesis Protocols
NaHDMFRoom Temp to 60~80-90General Williamson Ether Synthesis Protocols
K₂CO₃DMF80HighGeneral Williamson Ether Synthesis Protocols
Cs₂CO₃AcetonitrileRoom TempHighGeneral Williamson Ether Synthesis Protocols

Note: The yields are approximate and can vary based on reaction scale, purity of reagents, and specific work-up procedures.

Experimental Protocols

Method A: Potassium Carbonate in Acetone
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).

  • Addition of Prenyl Bromide: Add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Sodium Hydride in DMF
  • Caution: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.

  • Formation of Phenoxide: Cool the NaH suspension in DMF to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Addition of Prenyl Bromide: Cool the reaction mixture back to 0 °C and add 1-bromo-3-methyl-2-butene (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide_Ion + Base - H⁺ Product This compound Phenoxide_Ion->Product + Prenyl Bromide (SN2 Reaction) Prenyl_Bromide 1-Bromo-3-methyl-2-butene Prenyl_Bromide->Product

Caption: General reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield or No Product Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Reagents Are the reagents (especially prenyl bromide) of high purity? Check_Base->Check_Reagents Yes Optimize_Base Use a stronger base (e.g., NaH) or increase equivalents of weaker base (e.g., K₂CO₃). Check_Base->Optimize_Base No Check_Solvent Is a polar aprotic solvent being used? Check_Reagents->Check_Solvent Yes Purify_Reagents Use fresh or purified reagents. Check_Reagents->Purify_Reagents No Check_Temp Is the reaction temperature adequate? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMF, acetonitrile, or acetone. Check_Solvent->Change_Solvent No Increase_Temp Heat the reaction (e.g., 50-80 °C). Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Base->Check_Reagents Purify_Reagents->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Success

Caption: Troubleshooting workflow for low product yield.

References

Purification strategies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde from reaction mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, typically synthesized via the Williamson ether synthesis from 4-hydroxybenzaldehyde and a prenyl halide (e.g., 1-bromo-3-methyl-2-butene).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Ineffective deprotonation of 4-hydroxybenzaldehyde.- Inactive prenyl halide.- Inappropriate reaction temperature.- Ensure a strong enough base (e.g., K₂CO₃, NaH) is used in an appropriate solvent (e.g., DMF, acetone).[1][2][3]- Check the quality of the prenyl halide; it can degrade over time.- Optimize the reaction temperature. For Williamson ether synthesis, heating is often required.[4]
Product is Contaminated with Starting Materials - Incomplete reaction.- Inefficient work-up procedure.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Perform an aqueous work-up to remove the base and unreacted 4-hydroxybenzaldehyde. Washing with water can be effective.[4]- Unreacted prenyl halide is often volatile and can be removed under reduced pressure.
Presence of O- and C-Alkylated Byproducts - Reaction conditions favoring C-alkylation.- While O-alkylation is generally favored for phenoxides, C-alkylation can occur. Using a polar aprotic solvent like DMF can favor O-alkylation.
Product Appears as an Oil or Gummy Solid and is Difficult to Handle - Presence of residual solvent (e.g., DMF, DMSO).- Impurities preventing crystallization.- Ensure all high-boiling solvents are thoroughly removed under high vacuum.[5]- Purify the product using column chromatography.[4][5][6]- Attempt crystallization from a suitable solvent system. For a similar compound, a 1:1 mixture of hexane and toluene was used for recrystallization.[4]
Difficulty in Separating Product from Impurities by Column Chromatography - Inappropriate solvent system for chromatography.- Develop an optimal solvent system using TLC. For a similar compound, a mobile phase of hexane-EtOAc (10:1) gave an Rf value of 0.39.[6] Another system used was hexane-Et₂O.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a prenyl halide, such as 1-bromo-3-methyl-2-butene, in the presence of a base like potassium carbonate in a solvent such as DMF.[1][2][3][4]

Q2: What are the expected impurities in the synthesis of this compound?

A2: The primary impurities are typically unreacted starting materials: 4-hydroxybenzaldehyde and the prenyl halide. Other potential impurities include the base used in the reaction (e.g., potassium carbonate) and byproducts from side reactions, although the Williamson ether synthesis with a primary halide is generally efficient.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase, such as hexane/ethyl acetate (e.g., 10:1), can be used to separate the product from the starting materials.[6] The spots can be visualized under UV light.

Q4: What is a standard work-up procedure for the reaction mixture?

A4: A typical aqueous work-up involves cooling the reaction mixture, pouring it into ice water, and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. For a similar reaction, simply adding the cooled reaction mixture to ice water resulted in the precipitation of the product, which was then washed with water.[4]

Q5: What are the recommended purification strategies for this compound?

A5: The primary purification methods are:

  • Column Chromatography: This is a highly effective method for obtaining a pure product. Silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or diethyl ether).[4][6]

  • Crystallization: If the crude product is a solid, crystallization can be an efficient purification method. The choice of solvent is crucial and may require some experimentation. A 1:1 mixture of hexane and toluene has been used for a similar compound.[4]

  • Extraction: A bisulfite extraction can be a selective method for purifying aldehydes from non-aldehyde impurities. This involves reacting the crude mixture with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct of the aldehyde. The non-aldehyde impurities can then be extracted with an organic solvent. The aldehyde can be regenerated from the aqueous layer by adding an acid or base.

Q6: How can I confirm the purity and identity of the final product?

A6: The purity and identity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the aldehyde and ether linkages.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., 1.5 equivalents of K₂CO₃). Stir the mixture at room temperature for a short period, then add the prenyl halide (e.g., 1.2 equivalents of 1-bromo-3-methyl-2-butene). Heat the reaction mixture (e.g., at 100°C) and monitor its progress by TLC.[4] After completion, cool the mixture, add it to ice water, and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate, 10:1).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Bisulfite Extraction Protocol for Aldehyde Purification
  • Dissolve the crude reaction mixture in a water-miscible solvent like methanol.

  • Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.

  • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).

  • Separate the aqueous layer containing the aldehyde-bisulfite adduct.

  • Wash the aqueous layer with the organic solvent to remove any remaining impurities.

  • Regenerate the aldehyde by adding a suitable reagent (e.g., an acid or a base) to the aqueous layer and then extract the pure aldehyde with an organic solvent.

Data Presentation

Table 1: TLC Parameters for a Related Prenylated Aromatic Aldehyde

CompoundMobile PhaseStationary PhaseRf ValueReference
4-Methyl-2-((3-methylbut-2-en-1-yl)oxy)benzaldehydeHexane-EtOAc (10:1)Silica Gel0.39[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Mix 4-hydroxybenzaldehyde, base, and solvent add_prenyl Add prenyl halide start->add_prenyl heat Heat and stir add_prenyl->heat tlc_monitor Monitor by TLC heat->tlc_monitor quench Quench with ice water tlc_monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography crystallization Crystallization dry->crystallization bisulfite Bisulfite Extraction dry->bisulfite nmr NMR chromatography->nmr crystallization->nmr bisulfite->nmr ms MS nmr->ms ir IR ms->ir

References

Identifying and minimizing side products in the synthesis of prenyloxy benzaldehydes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of prenyloxy benzaldehydes. The focus is on identifying and minimizing common side products to improve reaction yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of prenyloxy benzaldehydes via the Williamson ether synthesis.

Problem 1: Low Yield of the Desired Prenyloxy Benzaldehyde

Potential Cause Recommended Solution Explanation
Incomplete Deprotonation of Hydroxybenzaldehyde Use a stronger base (e.g., NaH, KH) or ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and used in sufficient excess.The phenoxide ion is the active nucleophile. Incomplete deprotonation leads to unreacted starting material. Stronger bases ensure complete formation of the phenoxide.
Suboptimal Reaction Temperature For the Williamson ether synthesis, a moderate temperature (e.g., 60-80 °C) is often optimal. Avoid excessively high temperatures.While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and Claisen rearrangement, thereby reducing the yield of the desired ether.[1][2]
Poor Solvent Choice Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available to attack the prenyl bromide.[3]
Degradation of Prenyl Bromide Use fresh, high-purity prenyl bromide. Store it in a cool, dark place and consider purification before use if necessary.Prenyl bromide can degrade over time, leading to the formation of byproducts that can interfere with the reaction.

Problem 2: Formation of a Significant Amount of C-Alkylated Byproduct

Potential Cause Recommended Solution Explanation
Use of Protic Solvents Strictly use polar aprotic solvents like DMF or DMSO. Avoid protic solvents such as ethanol or water.Protic solvents can solvate the oxygen of the phenoxide ion through hydrogen bonding, making the carbon atoms of the aromatic ring more competitive nucleophilic sites.[4]
Choice of Counter-ion Use bases containing potassium (K⁺) or cesium (Cs⁺) cations (e.g., K₂CO₃, Cs₂CO₃, KH).Larger, "softer" cations like K⁺ and Cs⁺ tend to associate less tightly with the phenoxide oxygen, favoring O-alkylation. Smaller, "harder" cations like Na⁺ may favor C-alkylation.
Reaction Temperature Maintain a moderate reaction temperature.Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Problem 3: Presence of a Rearranged Product (Claisen Rearrangement)

Potential Cause Recommended Solution Explanation
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating.The Claisen rearrangement is a thermally induced[5][5]-sigmatropic rearrangement.[1][2] Keeping the temperature as low as possible minimizes the likelihood of this intramolecular reaction occurring.
Prolonged Reaction Time Monitor the reaction by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.Extended heating, even at moderate temperatures, can provide the necessary energy for the Claisen rearrangement to occur.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing prenyloxy benzaldehydes?

A1: The most common and versatile method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybenzaldehyde with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from prenyl bromide in an Sₙ2 reaction.[3]

Q2: What are the main side products I should be aware of?

A2: The primary side products are:

  • C-prenylated benzaldehydes: Resulting from the prenyl group attaching to the carbon of the aromatic ring instead of the oxygen.

  • Claisen rearrangement products: Where the prenyl group migrates from the oxygen to the ortho position of the aromatic ring. This is more common at higher temperatures.[1][2]

  • Elimination products: From the reaction of prenyl bromide, though this is less common as it is a primary halide.

Q3: How can I favor O-alkylation over C-alkylation?

A3: To favor the desired O-alkylation, you should use a polar aprotic solvent like DMF or DMSO, and a base with a large counter-ion such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

Q4: How can I prevent the Claisen rearrangement?

A4: The Claisen rearrangement is primarily driven by heat. To prevent it, carry out the reaction at the lowest effective temperature and for the shortest time necessary for the completion of the Williamson ether synthesis.[1][2]

Q5: What is a general purification strategy for prenyloxy benzaldehydes?

A5: After the reaction, a typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (to remove unreacted hydroxybenzaldehyde) and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols

General Protocol for the Synthesis of Prenyloxy Benzaldehydes

This is a general procedure that can be adapted for the synthesis of ortho-, meta-, and para-prenyloxy benzaldehydes.

Materials:

  • Hydroxybenzaldehyde isomer (2-, 3-, or 4-hydroxybenzaldehyde)

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the hydroxybenzaldehyde isomer (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Add prenyl bromide (1.1 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Exemplary for 4-Prenyloxybenzaldehyde)

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 7.01 (d, J = 8.8 Hz, 2H, Ar-H), 5.50 (t, J = 6.6 Hz, 1H, C=CH), 4.60 (d, J = 6.6 Hz, 2H, OCH₂), 1.82 (s, 3H, CH₃), 1.77 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.8, 163.8, 138.9, 131.9, 129.8, 119.5, 115.0, 65.2, 25.9, 18.3.

  • GC-MS: Molecular ion peak corresponding to the mass of the product.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reactions Potential Side Reactions Hydroxybenzaldehyde Hydroxybenzaldehyde Phenoxide Phenoxide Hydroxybenzaldehyde->Phenoxide Deprotonation Prenyl Bromide Prenyl Bromide Prenyloxy Benzaldehyde Prenyloxy Benzaldehyde Prenyl Bromide->Prenyloxy Benzaldehyde Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Phenoxide Solvent (DMF) Solvent (DMF) Solvent (DMF)->Phenoxide Solvates Cation Temperature (60-70°C) Temperature (60-70°C) Temperature (60-70°C)->Phenoxide Influences Rate Claisen Rearrangement Claisen Rearrangement Prenyloxy Benzaldehyde->Claisen Rearrangement High Temp. Side Products Side Products Phenoxide->Prenyloxy Benzaldehyde SN2 Attack C-Alkylation C-Alkylation Phenoxide->C-Alkylation C-Alkylation->Side Products Claisen Rearrangement->Side Products

Caption: Workflow for the Williamson ether synthesis of prenyloxy benzaldehydes.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Side Products Observed? Side Products Observed? Low Yield?->Side Products Observed? No Check Base/Solvent/Temp Check Base/Solvent/Temp Low Yield?->Check Base/Solvent/Temp Yes Identify Side Product Identify Side Product Side Products Observed?->Identify Side Product Yes Optimize Reaction Optimize Reaction Side Products Observed?->Optimize Reaction No Check Base/Solvent/Temp->Side Products Observed? C-Alkylation? C-Alkylation? Identify Side Product->C-Alkylation? Claisen Rearrangement? Claisen Rearrangement? C-Alkylation?->Claisen Rearrangement? No Use Polar Aprotic Solvent Use Polar Aprotic Solvent C-Alkylation?->Use Polar Aprotic Solvent Yes Lower Reaction Temperature Lower Reaction Temperature Claisen Rearrangement?->Lower Reaction Temperature Yes Claisen Rearrangement?->Optimize Reaction No Use Polar Aprotic Solvent->Optimize Reaction Lower Reaction Temperature->Optimize Reaction

Caption: Troubleshooting decision tree for prenyloxy benzaldehyde synthesis.

References

Optimizing reaction parameters for the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), in the presence of a base and a suitable solvent.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are 4-hydroxybenzaldehyde and a prenylating agent, most commonly prenyl bromide. A base is required to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, and a polar aprotic solvent is typically used to facilitate the reaction.

Q3: What is the general reaction mechanism?

A3: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base removes the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the prenyl halide and displacing the halide to form the ether product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde. 2. Reaction Temperature Too Low: The reaction may not have sufficient energy to proceed at an adequate rate. 3. Poor Quality Reagents: Degradation of the prenyl bromide or wet solvent can inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Base Selection: Use a stronger base like sodium hydride (NaH) or ensure anhydrous conditions for bases like potassium carbonate (K₂CO₃). 2. Temperature Adjustment: Gently heat the reaction mixture. Typical temperatures range from room temperature to 80°C, depending on the solvent and base. 3. Reagent Quality: Use freshly distilled or high-purity prenyl bromide and anhydrous solvents. 4. Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Significant Side Products 1. E2 Elimination: The basic conditions can promote the elimination of HBr from prenyl bromide, forming isoprene. This is more likely with stronger bases and higher temperatures. 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation). Polar protic solvents can favor C-alkylation.1. Reaction Condition Control: Use a milder base like K₂CO₃ and maintain a moderate reaction temperature. 2. Solvent Choice: Employ polar aprotic solvents such as acetone or dimethylformamide (DMF) to favor O-alkylation.
Difficulty in Product Purification 1. Presence of Unreacted 4-hydroxybenzaldehyde: Incomplete reaction or insufficient prenyl bromide. 2. Formation of Isomeric Byproducts: Potential for rearrangement of the prenyl group under certain conditions.1. Extraction and Washing: Wash the crude product with an aqueous base solution (e.g., 5% NaOH) to remove unreacted 4-hydroxybenzaldehyde. 2. Chromatography: Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired product from isomers and other impurities.
Reaction Stalls or is Sluggish 1. Poor Solubility of Reagents: The phenoxide salt may not be fully dissolved in the reaction solvent. 2. Inhibition by Water: Traces of water can quench the base and hinder the reaction.1. Solvent Selection: Use a solvent that effectively dissolves both the phenoxide salt and the prenyl bromide, such as DMF. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Optimization of Reaction Parameters

The yield of this compound is highly dependent on the choice of base, solvent, temperature, and reaction time. The following table summarizes typical conditions and their impact on the reaction outcome.

Base Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield (%) Notes
K₂CO₃AcetoneReflux (56°C)5 - 24~70-90[3][4]A common and effective combination. Acetone is easy to remove.
NaHDMFRoom Temp - 60°C2 - 6>90NaH is a very strong base and requires strict anhydrous conditions. DMF is a good solvent but has a high boiling point.
KOHEthanolReflux (78°C)6 - 12~60-80A more traditional method. Ethanol is a protic solvent, which can lead to lower yields due to C-alkylation.
TriethylamineMethanolRoom Temperature7 - 20~60[2]A milder base, often requiring longer reaction times.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

This protocol is a widely used and reliable method for the synthesis of this compound.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add a sufficient volume of acetone to dissolve the 4-hydroxybenzaldehyde.

  • Reaction:

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add prenyl bromide (1.1 - 1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 5-8 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the solid residue with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagent_prep Reagent Preparation (4-hydroxybenzaldehyde, K2CO3, Acetone) reaction Reaction (Add Prenyl Bromide, Reflux) reagent_prep->reaction workup Work-up (Filter, Evaporate Solvent) reaction->workup extraction Extraction & Washing (Ethyl Acetate, Water, Brine) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism Reaction Mechanism and Side Reaction cluster_main Williamson Ether Synthesis (SN2) cluster_side E2 Elimination (Side Reaction) start 4-Hydroxybenzaldehyde + Base phenoxide Phenoxide Ion start->phenoxide - H+ product O-Alkylation Product phenoxide->product prenyl_bromide Prenyl Bromide prenyl_bromide->product SN2 Attack base Base isoprene Isoprene base->isoprene prenyl_bromide2 Prenyl Bromide prenyl_bromide2->isoprene E2 Elimination

Caption: Williamson ether synthesis mechanism and the competing E2 elimination side reaction.

References

Troubleshooting common issues in the Williamson ether synthesis of aromatic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Williamson ether synthesis of aromatic compounds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or has not produced any of the desired aromatic ether. What are the potential causes and how can I improve the yield?

A: Low or no yield in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting this issue is outlined in the decision tree below.

LowYieldTroubleshooting start Low/No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_side_reactions 3. Investigate Potential Side Reactions start->check_side_reactions sub_reagents1 Is the phenol sufficiently deprotonated? - Use a stronger base (e.g., NaH, KH). - Ensure anhydrous conditions. check_reagents->sub_reagents1 Base Strength sub_reagents2 Is the alkylating agent reactive enough? - Use a more reactive leaving group (I > Br > Cl > OTs). - Consider using a primary alkyl halide. check_reagents->sub_reagents2 Alkyl Halide Reactivity sub_conditions1 Is the temperature appropriate? - Increase temperature to 50-100 °C. - For less reactive reagents, higher temperatures may be needed. check_conditions->sub_conditions1 Temperature sub_conditions2 Is the solvent optimal? - Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). - Avoid protic solvents which can solvate the nucleophile. check_conditions->sub_conditions2 Solvent sub_conditions3 Is the reaction time sufficient? - Monitor reaction progress using TLC. - Typical reaction times are 1-8 hours. check_conditions->sub_conditions3 Duration sub_side1 Is elimination a major byproduct? - Use a less hindered alkyl halide (primary is best). - Lower the reaction temperature. check_side_reactions->sub_side1 Elimination (E2) sub_side2 Is C-alkylation observed? - Use a polar aprotic solvent. - Consider the use of a phase-transfer catalyst. check_side_reactions->sub_side2 C-Alkylation

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Presence of Significant Byproducts

Q: My reaction is producing significant amounts of byproducts alongside the desired ether. How can I identify and minimize them?

A: The two most common side reactions in the Williamson ether synthesis of aromatic compounds are elimination of the alkyl halide and C-alkylation of the phenoxide.

  • Elimination (E2 Reaction): This is more likely to occur with secondary and tertiary alkyl halides.[1][2] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene.

    • Solution:

      • Use a primary alkyl halide if possible.[1][3]

      • Employ a less sterically hindered base.

      • Lower the reaction temperature.[3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom of the aromatic ring (C-alkylation, undesired).[3]

    • Solution:

      • The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO favor O-alkylation.[4] Protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more nucleophilic and thus favoring C-alkylation.[4]

      • Phase-transfer catalysis can also be employed to favor O-alkylation.[3]

Issue 3: Incomplete Reaction

Q: My TLC analysis shows the presence of both my starting phenol and the desired ether product, but the reaction does not seem to be progressing further. What should I do?

A: An incomplete reaction can be due to several factors:

  • Insufficient Base: The phenol may not be fully deprotonated. Ensure at least one equivalent of a sufficiently strong base is used. For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary.

  • Reaction Time: The reaction may simply need more time to go to completion. Continue monitoring the reaction by TLC for a few more hours. Typical reaction times can range from 1 to 8 hours.[3]

  • Temperature: The reaction may not have enough energy to proceed to completion. Consider increasing the temperature, typically to the range of 50-100 °C.[3]

  • Reagent Decomposition: One of the reagents might be degrading under the reaction conditions. Ensure the reagents are of good quality and the reaction is performed under an inert atmosphere if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions for a Williamson ether synthesis with an aromatic compound?

A1: The ideal conditions are highly dependent on the specific substrates being used. However, a general set of conditions that serves as a good starting point is as follows:

ParameterRecommended ConditionRationale
Phenol Substituted or unsubstituted phenolThe acidity of the phenol will influence the choice of base.
Alkylating Agent Primary alkyl halide (I > Br > Cl)Minimizes the competing elimination reaction. Iodides are the most reactive.[1][5]
Base K₂CO₃, Cs₂CO₃, NaOH, KOH, NaHThe choice depends on the pKa of the phenol. Weaker bases like K₂CO₃ are often sufficient for phenols, while stronger bases like NaH may be needed for less acidic phenols.[6]
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)These solvents solvate the cation but not the phenoxide anion, increasing its nucleophilicity and favoring O-alkylation.[3][4]
Temperature 50 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.[3]
Reaction Time 1 - 8 hoursThe reaction progress should be monitored by TLC.[3]

Q2: How does phase-transfer catalysis work in this synthesis, and when should I use it?

A2: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in two different phases (e.g., a solid and a liquid, or two immiscible liquids). In the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved. This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.[3]

You should consider using a phase-transfer catalyst when:

  • You are using a solid inorganic base (e.g., K₂CO₃, NaOH) that has low solubility in the organic solvent.

  • You want to use a two-phase solvent system (e.g., toluene/water).

  • You are experiencing slow reaction rates under standard conditions.

Q3: Can I use secondary or tertiary alkyl halides in this reaction?

A3: It is generally not recommended to use secondary or tertiary alkyl halides for the Williamson ether synthesis with phenoxides.[1][2] This is because phenoxides are strong bases, and they will preferentially promote the E2 elimination of secondary and tertiary alkyl halides to form alkenes, significantly reducing the yield of the desired ether.[1][5] Primary alkyl halides are the preferred substrates as they are more susceptible to Sₙ2 attack and less prone to elimination.[1][3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aromatic Ethers

This protocol is a general guideline and may need to be optimized for specific substrates.

GeneralWorkflow start Start step1 1. Dissolve phenol and base in a suitable polar aprotic solvent (e.g., DMF). start->step1 step2 2. Add the primary alkyl halide to the mixture. step1->step2 step3 3. Heat the reaction mixture to 50-100 °C and monitor progress by TLC. step2->step3 step4 4. After completion, cool the reaction and quench with water. step3->step4 step5 5. Extract the product with an organic solvent (e.g., ethyl acetate). step4->step5 step6 6. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. step5->step6 step7 7. Purify the crude product by column chromatography or recrystallization. step6->step7 end End step7->end

Caption: General experimental workflow for Williamson ether synthesis.

Protocol 2: Synthesis of 2-Butoxynaphthalene [1]

This protocol provides a specific example for the synthesis of an aromatic ether.

  • Reagent Preparation: In a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol. Commence stirring.[1]

  • Deprotonation: Add 87 mg of sodium hydroxide to the solution and stir until the 2-naphthol is completely dissolved.[1]

  • Alkylation: Add 0.15 mL of 1-bromobutane to the reaction mixture.[1]

  • Reaction: Heat the reaction to reflux for 50 minutes.[1]

  • Workup: Cool the reaction vial and add ice to bring the total volume to approximately 5 mL. Place the vial in an ice bath for 10 minutes to precipitate the product.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with 1-2 mL of ice-cold water.[1]

  • Drying: Draw air through the solid for 5-10 minutes to dry the product.[1]

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various aromatic ethers.

PhenolAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
2-Naphthol1-BromobutaneNaOHEthanolReflux0.83Not specified
PhenolBenzyl chlorideK₂CO₃Solvent-free60682
2-BromophenolDiethyl sulfateK₂CO₃Solvent-free600.592
3-NitrophenolDimethyl sulfateK₂CO₃Solvent-free600.590
4-HydroxybenzaldehydeBenzyl chlorideK₂CO₃Solvent-free60682
1,4-DihydroxybenzeneDimethyl sulfateK₂CO₃Solvent-free601.580

References

Stability of the prenyl ether group under different reaction conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of the prenyl ether protecting group in organic synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the prenyl ether group generally stable?

The prenyl ether group is a robust protecting group stable to a variety of conditions, making it a valuable tool in multi-step synthesis. It is generally stable under:

  • Basic conditions: It can withstand strong bases like potassium tert-butoxide (KOtBu).

  • Many standard transformations: It is compatible with reactions such as the formation of acetals and silyl ethers.[1]

Q2: What are the common methods for cleaving a prenyl ether?

Several methods are available for the deprotection of prenyl ethers, allowing for flexibility in synthetic design. The most common methods include:

  • Oxidative cleavage: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and efficient method.[1]

  • Lewis acid-mediated cleavage: Boron trifluoride etherate (BF₃·OEt₂) is effective for the deprotection of prenyl ethers of both aromatic and aliphatic alcohols.[2]

  • Palladium-catalyzed cleavage: Pd(0)-catalyzed deprotection using barbituric acid derivatives can be used for selective cleavage.[3]

  • Reductive cleavage: A combination of Zirconium(IV) chloride (ZrCl₄) and sodium borohydride (NaBH₄) can chemoselectively cleave prenyl ethers.[1]

Q3: Is the prenyl ether group sensitive to acidic conditions?

Yes, the prenyl ether group can be sensitive to acidic conditions, particularly strong acids.[4][5] While it shows some stability to weak acids, prolonged exposure or strong acidic environments can lead to cleavage. For instance, some acetal-type protecting groups like 1-ethoxyethyl (OEE) ethers are known to be surprisingly unstable to acidic conditions and can hydrolyze during chromatography.

Q4: How does the stability of a prenyl ether compare to other common ether protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB) ethers?

The prenyl ether offers a unique stability profile. It is generally more labile than a benzyl ether under certain oxidative conditions (e.g., with DDQ), allowing for selective deprotection. The cleavage of p-methoxybenzyl (PMB) ethers can also be achieved with DDQ, often faster than simple benzyl ethers due to the electron-donating methoxy group.[6] The choice between these groups often depends on the desired orthogonality in a synthetic sequence.

Troubleshooting Guides

Issue 1: Incomplete or Slow Cleavage of Prenyl Ether

Symptoms:

  • TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.

  • Yield of the deprotected alcohol is low.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Increase the equivalents of the deprotecting agent (e.g., DDQ, BF₃·OEt₂). Monitor the reaction by TLC to determine the optimal amount.
Low Reaction Temperature For some deprotection methods, gentle heating may be required. For instance, some ether cleavages are slow at room temperature and require heat.[7]
Poor Reagent Quality Use freshly opened or properly stored reagents. DDQ, for example, can degrade over time.
Solvent Effects Ensure the correct solvent system is being used as specified in the protocol. For DDQ cleavage, a mixture of CH₂Cl₂ and water is typically used.[1] For BF₃·OEt₂ cleavage, dry 1,4-dioxane is recommended.[2]
Issue 2: Formation of Side Products During Cleavage

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the desired alcohol.

Possible Causes & Solutions:

CauseRecommended Solution
Acid-Catalyzed Rearrangement or Cyclization With acidic cleavage methods (e.g., BF₃·OEt₂), sensitive substrates may undergo side reactions. Consider using a milder, neutral deprotection method like DDQ. In some cases, intramolecular cyclization can occur, especially with ortho-prenylated phenols.[8]
Over-oxidation When using oxidative cleavage agents like DDQ, sensitive functional groups in the substrate may be oxidized. Use the minimum effective amount of the oxidant and monitor the reaction closely. A catalytic amount of DDQ with a co-oxidant like Mn(OAc)₃ can be a milder alternative.[1]
Friedel-Crafts/Iodocyclization with Iodine When using iodine for deprotection of aryl prenyl ethers, 3-iodo-2,2-dimethylchroman derivatives can form as side products.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the cleavage of prenyl ethers.

Table 1: Oxidative Cleavage with DDQ [1]

SubstrateTime (h)Yield (%)
Prenyl ether of menthol1.592
Prenyl ether of cholesterol389
Prenyl ether of diacetone glucose985

Table 2: Lewis Acid-Mediated Cleavage with BF₃·OEt₂ [2]

SubstrateTime (h)Yield (%)
4-(Prenyloxy)acetophenone395
1-(Prenyloxy)naphthalene492
4-(Prenyloxy)benzoic acid prenyl ester690 (both ether and ester cleaved)

Experimental Protocols

Protocol 1: Formation of a Prenyl Ether

This protocol describes a general method for the protection of an alcohol as a prenyl ether using prenyl bromide.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Prenyl bromide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add prenyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cleavage of a Prenyl Ether using DDQ[1]

This protocol details the oxidative deprotection of a prenyl ether.

Materials:

  • Prenyl ether (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the prenyl ether in a 9:1 mixture of CH₂Cl₂ and water.

  • Add DDQ to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 45 minutes to 9 hours depending on the substrate.[1]

  • Upon completion, filter the reaction mixture to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone.

  • To the filtrate, add saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3: Cleavage of a Prenyl Ether using BF₃·OEt₂[2]

This protocol describes the deprotection of a prenyl ether using a Lewis acid.

Materials:

  • Prenyl ether (1.0 eq)

  • Boron trifluoride etherate (BF₃·OEt₂, 1.5 - 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the prenyl ether in anhydrous 1,4-dioxane under an inert atmosphere.

  • Gradually add BF₃·OEt₂ to the stirred solution at room temperature.

  • Stir the reaction mixture for 3-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with water (3-4 times) to decompose the BF₃·OEt₂ complex.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

experimental_workflow_prenyl_ether_protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol (R-OH) ReactionVessel Anhydrous DMF, 0 °C to RT Alcohol->ReactionVessel NaH NaH NaH->ReactionVessel PrenylBr Prenyl Bromide PrenylBr->ReactionVessel Quench Quench (aq. NH4Cl) ReactionVessel->Quench 1. Reaction 2. Quench Extract Extract (EtOAc) Quench->Extract Purify Purify (Chromatography) Extract->Purify PrenylEther Prenyl Ether (R-O-Prenyl) Purify->PrenylEther

Figure 1. Experimental workflow for the formation of a prenyl ether.

logical_relationship_deprotection_choice cluster_conditions Substrate Properties cluster_methods Deprotection Method Start Prenyl Ether Substrate AcidSensitive Acid Sensitive? Start->AcidSensitive OxidationSensitive Oxidation Sensitive? Start->OxidationSensitive OtherProtectingGroups Other Protecting Groups Present? Start->OtherProtectingGroups DDQ DDQ (Oxidative) AcidSensitive->DDQ Yes BF3 BF3.OEt2 (Acidic) AcidSensitive->BF3 No OxidationSensitive->DDQ No OxidationSensitive->BF3 Yes OtherProtectingGroups->DDQ Orthogonality Needed Pd Pd(0) Catalysis OtherProtectingGroups->Pd Orthogonality Needed

Figure 2. Decision tree for choosing a prenyl ether deprotection method.

References

Challenges in scaling up the production of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, which is a common method for its preparation.[1]

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low product yield is a common challenge and can be attributed to several factors:

    • Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The reaction is initiated by the deprotonation of the hydroxyl group on 4-hydroxybenzaldehyde to form a phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, this initial step will be incomplete, leading to a low yield. Consider using a stronger base like sodium hydride (NaH) or ensuring your base (e.g., K2CO3, Cs2CO3) is anhydrous and used in excess.[1][2]

    • Poor Quality of Reagents: The purity of your starting materials is crucial. 4-hydroxybenzaldehyde can oxidize over time, and prenyl bromide is susceptible to degradation. Ensure you are using high-purity reagents.

    • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate. While room temperature can be sufficient, gentle heating (e.g., to 40-60 °C) can often improve the reaction rate and yield. However, excessive heat can promote side reactions.

    • Inefficient Stirring: In a heterogeneous mixture (e.g., with solid K2CO3), efficient stirring is necessary to ensure proper mixing and reaction between the reagents.

Issue 2: Presence of Multiple Byproducts in the Final Product Mixture

  • Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a significant challenge in this synthesis. The most common side reactions include:

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. Reaction at the carbon atom leads to the formation of C-prenylated isomers. To favor O-alkylation, it is generally recommended to use polar aprotic solvents like DMF or DMSO.[3][4]

    • Bis-prenylation: If an excess of prenyl bromide is used or if the reaction is allowed to proceed for too long, a second prenyl group can be added to the molecule, resulting in bis-prenylated byproducts.[3] Careful control of the stoichiometry of the reactants is essential to minimize this.

    • Hydrolysis of Prenyl Bromide: If there is moisture in the reaction mixture, prenyl bromide can hydrolyze to form 3-methyl-2-buten-1-ol. Ensure all glassware is dry and use anhydrous solvents.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification techniques?

  • Answer: Purifying the final product can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

    • Column Chromatography: This is the most effective method for separating the desired product from C-alkylated isomers and other byproducts. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.

    • Recrystallization: If the crude product is relatively pure, recrystallization can be a good final purification step. Suitable solvent systems include ethanol/water or hexane/ethyl acetate.

    • Aqueous Workup: Before chromatographic purification, a thorough aqueous workup is important. This involves washing the organic extract with a dilute base (like NaOH solution) to remove unreacted 4-hydroxybenzaldehyde, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

Frequently Asked Questions (FAQs)

  • Question: What is the typical reaction mechanism for the synthesis of this compound?

  • Answer: The most common synthesis route is the Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of prenyl bromide, displacing the bromide ion and forming the ether linkage.

  • Question: What are the recommended solvents and bases for this reaction?

  • Answer: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.[1][2] Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The choice of base can influence the reaction rate and selectivity, with stronger bases like NaH often leading to faster reactions.[1]

  • Question: Are there any safety precautions I should be aware of when performing this synthesis?

  • Answer: Yes, several safety precautions should be taken:

    • Prenyl bromide is a lachrymator and an alkylating agent, which means it can be harmful. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

    • Sodium hydride (if used) is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

    • DMF and DMSO are skin-penetrating solvents. Avoid direct contact with the skin.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
K2CO3DMFRoom Temp.12~75-85General Knowledge
NaHDMF0 to Room Temp.4-6>80[1]
Cs2CO3AcetonitrileReflux8~80General Knowledge

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Potassium Carbonate in DMF

  • Reagent Preparation:

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K2CO3) (1.5 eq) to the solution.

  • Reaction Setup:

    • Place the reaction mixture in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add prenyl bromide (1.2 eq) to the mixture at room temperature while stirring.

  • Reaction Execution:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with a 1M NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid or oil.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Williamson Ether Synthesis Prenyl Bromide Prenyl Bromide Prenyl Bromide->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Williamson Ether Synthesis Aqueous Workup Aqueous Workup Williamson Ether Synthesis->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Side_Reactions Phenoxide Ion Phenoxide Ion Desired O-Alkylation Desired O-Alkylation Phenoxide Ion->Desired O-Alkylation Major Pathway C-Alkylation C-Alkylation Phenoxide Ion->C-Alkylation Side Reaction Bis-prenylation Bis-prenylation Desired O-Alkylation->Bis-prenylation Further Reaction

Caption: Potential side reactions during synthesis.

References

Technical Support Center: Purification and Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from final products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful data to streamline your purification processes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.

Column Chromatography

Q1: My compound is stuck at the top of the column and won't elute, even with a very polar solvent system. What should I do?

A1: This common issue can arise from several factors:

  • Compound Precipitation: Your compound may have precipitated on the column, especially if it was loaded in a solvent in which it is only sparingly soluble at room temperature. Try to redissolve the compound by adding a small amount of a stronger, more polar solvent directly to the top of the silica.

  • Compound Decomposition: The compound might be unstable on silica gel. You can test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.

  • Incorrect Solvent System: Ensure your solvent system is appropriate for your compound's polarity. For highly polar compounds, consider using a reverse-phase column or a more aggressive solvent system, such as one containing a small percentage of ammonia in methanol/dichloromethane.

Q2: My compound is coming off the column, but the fractions are contaminated with a starting material that has a very similar Rf value.

A2: Separating compounds with similar Rf values can be challenging. Here are a few strategies:

  • Optimize Your Solvent System: A small change in the solvent polarity can sometimes be enough to improve separation. Try running a gradient elution, where you gradually increase the polarity of the mobile phase.

  • Change the Stationary Phase: If you are using silica gel, consider switching to alumina, or vice-versa. Different adsorbents can have different selectivities.

  • Use a Longer Column: Increasing the length of the stationary phase can improve the separation of closely eluting compounds.

  • Consider an Alternative Purification Method: If chromatography is not providing the desired purity, recrystallization or distillation may be more effective if your compound is a solid or a liquid with a distinct boiling point, respectively.

Recrystallization

Q3: I've dissolved my crude product in the hot solvent, but no crystals form upon cooling. What went wrong?

A3: This is a frequent problem in recrystallization and can usually be resolved with one of the following techniques:

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Add a seed crystal of the pure compound. This will provide a template for crystallization to begin.

  • Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens with low-melting point solids or when the solution is too concentrated.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool slowly.

  • Change the Solvent System: The chosen solvent may not be ideal. A different solvent or a solvent pair might be necessary to achieve proper crystallization.

Liquid-Liquid Extraction

Q5: An emulsion has formed between the aqueous and organic layers, and they won't separate. What can I do?

A5: Emulsions are a common frustration during extractions. Here's how to deal with them:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Filtration: For persistent emulsions, you can try filtering the mixture through a plug of glass wool or Celite.

Q6: I'm not sure which layer is the aqueous layer and which is the organic layer. How can I tell?

A6: A simple "drop test" can identify the layers:

  • Carefully add a few drops of water to the top of the separatory funnel.

  • Observe where the drops go. If they mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous. As a general rule, chlorinated solvents (like dichloromethane and chloroform) are denser than water and will be the bottom layer, while most other common organic solvents (like diethyl ether, ethyl acetate, and hexanes) are less dense than water and will be the top layer.

Distillation

Q7: The distillation is proceeding very slowly, or not at all, even though the heating mantle is at a high temperature.

A7: Several factors can lead to a slow or stalled distillation:

  • Insufficient Heating: The heating mantle may not be providing enough heat to the distilling flask. Ensure good contact between the mantle and the flask. You can also insulate the distillation head with glass wool or aluminum foil to minimize heat loss.

  • Vapor Leaks: Check all the joints in your distillation apparatus to ensure they are properly sealed. Leaks will prevent the buildup of vapor pressure necessary for distillation.

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Q8: The temperature is fluctuating during the distillation.

A8: A stable temperature plateau is indicative of a pure substance distilling. Fluctuations can mean:

  • Impurities are Present: The mixture may contain multiple components with different boiling points.

  • Uneven Heating: Ensure the heating of the distilling flask is consistent. A stirring bar or boiling chips can help to ensure smooth boiling.

  • Condenser Issues: Check that the condenser is cool and that water is flowing through it at a steady rate.

Experimental Protocols

Here are detailed methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Secure a glass column vertically with a clamp.

    • Add a small plug of cotton or glass wool to the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton. .

  • Packing the Column:

    • Fill the column with the chosen non-polar solvent (e.g., hexanes).

    • In a separate beaker, create a slurry of silica gel in the same solvent.

    • Gently pour the slurry into the column. Tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the solvent to drain until the solvent level is just above the top of the silica gel.

    • Add another thin layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in labeled test tubes or flasks as the solvent flows through the column.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 3: Liquid-Liquid Extraction
  • Preparation:

    • Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.

    • Pour the reaction mixture and the extraction solvent into the separatory funnel. The funnel should not be more than two-thirds full.

  • Extraction:

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure.

    • Close the stopcock and shake the funnel gently for a few seconds, then vent again. Repeat this process several times.

  • Separation of Layers:

    • Place the funnel back in the ring stand and allow the layers to fully separate.

    • Remove the stopper and carefully drain the bottom layer into a clean flask.

    • Pour the top layer out of the top of the funnel into a separate clean flask to avoid contamination.

  • Washing and Drying:

    • The organic layer can be "washed" with water or a brine solution to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to isolate the product.

Protocol 4: Simple Distillation
  • Apparatus Setup:

    • Assemble the distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[1]

    • Place the liquid to be distilled in the distilling flask, along with a few boiling chips or a magnetic stir bar.[2]

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling head.[1]

  • Distillation:

    • Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.[2]

    • Begin heating the distilling flask gently.

    • Observe the temperature on the thermometer. When the vapor reaches the thermometer, the temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid.[1]

  • Collection of Distillate:

    • Collect the liquid that condenses and drips into the receiving flask.

    • Continue the distillation until a small amount of liquid remains in the distilling flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heat and allow the apparatus to cool before disassembling.

Quantitative Data Summary

The choice of solvent is critical for successful purification. The following table summarizes the properties of common organic solvents used in purification techniques.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexMiscibility with WaterPrimary Use Cases in Purification
Non-Polar Solvents
Hexane690.6550.1ImmiscibleColumn Chromatography (eluent), Extraction
Toluene1110.8672.4ImmiscibleRecrystallization, Extraction
Diethyl Ether350.7132.8SlightlyExtraction
Polar Aprotic Solvents
Dichloromethane401.333.1ImmiscibleColumn Chromatography (eluent), Extraction
Ethyl Acetate770.9024.4SlightlyColumn Chromatography (eluent), Recrystallization, Extraction
Acetone560.7845.1MiscibleRecrystallization, Washing glassware
Acetonitrile820.7865.8MiscibleRecrystallization, HPLC mobile phase
Polar Protic Solvents
Isopropanol820.7863.9MiscibleRecrystallization
Ethanol780.7894.3MiscibleRecrystallization
Methanol650.7925.1MiscibleRecrystallization, Column Chromatography (eluent)
Water1001.00010.2-Recrystallization, Extraction (aqueous phase)

Visualizing Purification Workflows

The following diagrams illustrate the logical steps and decision-making processes involved in troubleshooting common purification challenges.

Chromatography_Troubleshooting start Start: Product Purification by Column Chromatography issue Problem Encountered start->issue no_elution Compound not eluting? issue->no_elution Yes poor_separation Poor separation of spots? issue->poor_separation No solution1 Increase solvent polarity. Still no elution? no_elution->solution1 solution4 Optimize solvent system (e.g., gradient elution). Improved separation? poor_separation->solution4 solution2 Check for precipitation. Compound crashed out? solution1->solution2 Yes end_success Purification Successful solution1->end_success No solution3 Test for stability on silica. Compound degrading? solution2->solution3 Yes end_fail Consider Alternative Purification Method solution2->end_fail No solution3->end_fail Yes solution3->end_fail No solution5 Try a different stationary phase (e.g., Alumina). Improved separation? solution4->solution5 No solution4->end_success Yes solution5->end_success Yes solution5->end_fail No

Caption: Troubleshooting workflow for column chromatography.

Recrystallization_Troubleshooting start Start: Product Purification by Recrystallization issue Problem Encountered start->issue no_crystals No crystals forming? issue->no_crystals Yes oiling_out Product 'oiling out'? issue->oiling_out No solution1 Too much solvent? Evaporate some solvent. no_crystals->solution1 solution3 Reheat to dissolve oil. Add more solvent. oiling_out->solution3 solution2 Supersaturated? Scratch flask or add seed crystal. solution1->solution2 No end_success Crystals Formed solution1->end_success Yes solution2->end_success Yes end_fail Consider a different solvent or method solution2->end_fail No solution3->end_success Yes solution3->end_fail No

Caption: Troubleshooting workflow for recrystallization.

Extraction_Troubleshooting start Start: Liquid-Liquid Extraction issue Problem Encountered start->issue emulsion Emulsion formed? issue->emulsion Yes layer_id Unsure which layer is which? issue->layer_id No solution1 Add brine (sat. NaCl). Wait. emulsion->solution1 solution2 Perform a 'drop test' with water. layer_id->solution2 end_success Layers Separated solution1->end_success end_continue Proceed with Extraction solution2->end_continue

Caption: Troubleshooting workflow for liquid-liquid extraction.

References

Addressing solubility issues of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. The information provided aims to address common challenges, particularly those related to the compound's solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an aromatic aldehyde. Published research indicates that it may induce apoptosis (programmed cell death) through the inhibition of Protein Kinase C (PKC). Additionally, it has demonstrated anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.

Q2: What are the known stability characteristics of this compound?

The ether linkage of this compound is reported to be stable under basic conditions (pH > 10). However, it is susceptible to rapid hydrolysis at a pH below 3. The compound is thermally stable up to 150°C. For storage, it is recommended to keep the compound in a tightly closed container, in a well-ventilated place, and under nitrogen to prevent degradation.

Q3: I am observing precipitation of the compound in my aqueous assay buffer. What is the estimated water solubility?

The estimated aqueous solubility of this compound is approximately 41.57 mg/L at 25°C. This low water solubility is a common cause of precipitation in biological assays.

Q4: What are the general safety precautions for handling this compound?

Troubleshooting Guide: Solubility Issues

Problem 1: Compound precipitates when added to aqueous buffer from a DMSO stock.
  • Cause: The low aqueous solubility of the compound is exceeded when the DMSO stock is diluted into the aqueous assay buffer.

  • Solutions:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible while ensuring the compound remains in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

    • Serial Dilutions in Co-solvent: Perform serial dilutions of your stock solution in 100% DMSO before the final dilution into the aqueous buffer. This ensures the compound is fully dissolved at each step.

    • Use of Co-solvents: Consider using a mixture of solvents. For example, a 70% ethanol and 30% DMSO mixture might improve solubility.

    • Pre-warming: Gently warming the stock solution at 37°C for a short period before dilution may aid in dissolution.

    • Sonication: Brief sonication of the stock solution can help to break down aggregates and improve dissolution.

Problem 2: Inconsistent results or lower than expected activity in cell-based assays.
  • Cause: Poor solubility can lead to an inaccurate concentration of the compound in the assay, resulting in variable and unreliable data.

  • Solutions:

    • Visual Inspection: Before and after adding the compound to the assay plate, visually inspect the wells for any signs of precipitation.

    • Solubility Testing: Perform a preliminary solubility test at the desired final concentration in the assay medium.

    • Use of Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help to maintain the compound in solution. However, their compatibility with the specific assay needs to be validated.

    • Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes, which can significantly enhance the aqueous solubility of hydrophobic compounds.

Quantitative Solubility Data (Estimated)

The following table provides estimated solubility values for this compound in common laboratory solvents. These values are based on the known solubility of structurally similar benzaldehyde derivatives and should be used as a guideline. It is recommended to perform in-house solubility testing for precise measurements.

SolventEstimated Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 50A good primary solvent for creating high-concentration stock solutions.
Ethanol10 - 50A viable alternative or co-solvent with DMSO. Ensure the final ethanol concentration is tolerated by the biological system.
Methanol10 - 50Similar to ethanol, can be used as a solvent or co-solvent. Check for compatibility with the assay.
Water~0.04Very low solubility, highlighting the need for solubilization strategies in aqueous-based assays.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution
  • Weighing: Accurately weigh a suitable amount of this compound (Molecular Weight: 190.24 g/mol ). For 1 mL of a 10 mM stock, weigh 1.9024 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO to the weighed compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for a Cell-Based Assay
  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in 100% DMSO.

  • Final Dilution: Dilute the DMSO serial dilutions into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for the desired period.

  • Assay Readout: Perform the specific assay to measure the biological response (e.g., cell viability, protein expression).

Visualizations

Experimental Workflow for Solubility Troubleshooting

G Workflow for Addressing Solubility Issues A Start: Observe Precipitation or Inconsistent Data B Step 1: Prepare High-Concentration Stock in 100% DMSO A->B C Step 2: Perform Serial Dilutions in 100% DMSO B->C D Step 3: Dilute to Final Concentration in Assay Medium C->D E Observe for Precipitation D->E F Precipitation Still Occurs E->F G No Precipitation E->G Success I Troubleshooting Options F->I Problem H Proceed with Assay G->H J Lower Final Assay Concentration I->J K Use Co-solvents (e.g., Ethanol/DMSO) I->K L Add Surfactant (e.g., Tween-20) I->L M Use Cyclodextrins I->M N Re-evaluate and Test New Conditions J->N K->N L->N M->N N->D

Caption: A logical workflow for troubleshooting solubility issues.

Signaling Pathway: Anti-inflammatory Action

G Anti-inflammatory Signaling Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling cluster_2 Enzymatic Activity cluster_3 Inflammatory Mediators cluster_4 Compound Action LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene COX2_gene COX-2 Gene Transcription NFkB->COX2_gene iNOS_enzyme iNOS Enzyme iNOS_gene->iNOS_enzyme COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme NO Nitric Oxide (NO) iNOS_enzyme->NO PGs Prostaglandins COX2_enzyme->PGs Compound This compound Compound->iNOS_enzyme Inhibits Compound->COX2_enzyme Inhibits

Caption: Inhibition of iNOS and COX-2 by the compound.

Signaling Pathway: Apoptosis Induction

G Apoptosis Induction Pathway Compound This compound PKC Protein Kinase C (PKC) Compound->PKC Inhibits Downstream Downstream Pro-survival Pathways PKC->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of apoptosis induction via PKC inhibition.

Validation & Comparative

A Comparative Analysis of the Bioactivity of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature reveals the significant bioactive potential of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and its structural analogs, highlighting their promise in the fields of antioxidant, anti-inflammatory, and antimicrobial research. This guide synthesizes experimental data to offer a comparative overview for researchers, scientists, and professionals in drug development.

Introduction

This compound, a benzaldehyde derivative characterized by a prenyl ether substituent, has garnered scientific interest for its diverse biological activities. This compound, along with its structural analogs such as 4-hydroxybenzaldehyde, vanillin, and anisaldehyde, represents a class of molecules with potential therapeutic applications. This comparison guide delves into their bioactivities, supported by experimental data, to provide a clear and objective analysis.

Comparative Bioactivity Data

The bioactivity of this compound and its analogs has been evaluated across several key areas. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
4-Hydroxybenzaldehyde3.60 mg/mL[1]
Vanillin0.81 µg/mL[2][3]
Vanillin Derivative (acetylated)0.63 µg/mL[2][3]
Vanillin Derivative (reduced)0.59 µg/mL[2][3]
Vitamin C (Standard)0.44 µg/mL[2][3]

Note: Data for this compound was not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory properties are commonly evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The IC50 value represents the concentration that inhibits 50% of NO production.

CompoundNitric Oxide Scavenging Activity (IC50) in RAW 264.7 cellsReference
VanillinData indicates inhibition of NO production, but specific IC50 values were not found.[2][4]
4-HydroxybenzaldehydeData indicates inhibition of NO production, but specific IC50 values were not found.
AnisaldehydeData indicates inhibition of NO production, but specific IC50 values were not found.

Note: Quantitative IC50 values for direct comparison were not consistently available in the reviewed literature for all compounds.

Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMIC against Candida albicans (µg/mL)MIC against various molds and yeasts (mM)Reference
Vanillin12505.71[5][6][7][8]
BenzaldehydeNot Available3.30[8]
4-HydroxybenzaldehydeNot Available9.09[8]
Anisaldehyde (3-anisaldehyde)Not Available1.97[8]
CompoundMIC against Pseudomonas aeruginosaReference
p-AnisaldehydeSynergistic activity with EGCG[9][10][11][12]

Note: The specific MIC value for this compound was not found in the reviewed literature.

Signaling Pathway Modulation

The anti-inflammatory effects of these benzaldehyde derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.

A structural analog, 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde, has been shown to exert its anti-inflammatory effects by suppressing the MAPK pathways, including JNK and ERK.[7] Vanillin has been demonstrated to inhibit the activation of the NF-κB signaling pathway and also suppress the phosphorylation of MAPKs such as ERK1/2 and p38.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TAK1->IKK MKKs MKKs (MKK3/4/6/7) TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates Vanillin Vanillin Vanillin->IKK inhibits Vanillin->MAPKs inhibits (p38, ERK) Analog 4-Hydroxy-3-(prenyl)benzaldehyde Analog->MAPKs inhibits (JNK, ERK) Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene AP1->Gene

Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory effects of vanillin and a structural analog.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in a suitable solvent.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound or standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

  • Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing

Disc Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: A sterile swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement: The diameter of the zone of inhibition (the area around the disc where no microbial growth occurs) is measured in millimeters.

Broth Microdilution Method (for MIC Determination):

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_0 Antioxidant Assay (DPPH) cluster_1 Anti-inflammatory Assay (NO Scavenging) cluster_2 Antimicrobial Assay (MIC) A1 Prepare DPPH & Sample Solutions A2 Mix & Incubate A1->A2 A3 Measure Absorbance (517 nm) A2->A3 A4 Calculate % Inhibition & IC50 A3->A4 B1 Seed & Treat RAW 264.7 Cells B2 Stimulate with LPS B1->B2 B3 Incubate & Collect Supernatant B2->B3 B4 Griess Assay & Measure Absorbance (540 nm) B3->B4 B5 Calculate % Inhibition & IC50 B4->B5 C1 Serial Dilution of Compound in Broth C2 Inoculate with Microorganism C1->C2 C3 Incubate C2->C3 C4 Determine Lowest Concentration with No Visible Growth (MIC) C3->C4

Figure 2: General experimental workflow for determining bioactivity.

Conclusion

The available data suggest that this compound and its structural analogs are a promising class of compounds with notable antioxidant, anti-inflammatory, and antimicrobial properties. While quantitative data for the title compound is still emerging, the bioactivity profiles of its analogs, particularly vanillin and 4-hydroxybenzaldehyde, provide a strong rationale for further investigation. The modulation of key inflammatory signaling pathways like NF-κB and MAPK underscores the therapeutic potential of these molecules. Future research should focus on generating comprehensive, comparative data for this compound to fully elucidate its structure-activity relationship and potential for drug development.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of available literature. It is not intended to be a substitute for professional medical or scientific advice.

References

Lacking Sufficient Data for a Comprehensive SAR Guide on 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific literature reveals a significant gap in publicly available data regarding the structure-activity relationship (SAR) of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde derivatives. While the parent compound is known and has been identified in natural sources, a systematic exploration of its derivatives and their comparative biological activities appears to be unpublished, precluding the creation of a detailed comparison guide as requested.

The foundational compound, this compound, also known as 4-prenyloxybenzaldehyde, has been reported in various plant species.[1] Preliminary research suggests that this class of compounds may possess potential anti-tumor and anti-inflammatory properties.[2] However, these findings are not substantiated by extensive studies on a series of analogues, which is the cornerstone of establishing a clear structure-activity relationship.

For a comprehensive SAR guide, a systematic modification of the 4-prenyloxybenzaldehyde scaffold is required. This would involve the synthesis of a library of derivatives with variations at different positions of the benzaldehyde ring and the prenyl chain. Subsequently, these derivatives would need to be subjected to a battery of standardized biological assays to quantify their effects. The resulting data, typically in the form of IC50 or EC50 values, would then be compiled and compared to elucidate the impact of specific structural changes on biological activity.

While the scientific literature contains numerous SAR studies on other classes of benzaldehyde derivatives, such as benzyloxybenzaldehydes which have shown promise as anticancer agents, this level of detailed investigation is not apparent for the 4-prenyloxybenzaldehyde scaffold.[3][4] Similarly, while compounds containing a prenyl group are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, this knowledge has not been systematically applied and published for the specific benzaldehyde derivatives .

Without access to a body of research that includes the synthesis of a series of this compound derivatives and corresponding quantitative biological data, it is not feasible to construct the requested comparison guide. The essential components, such as comparative data tables and detailed experimental protocols for a range of derivatives, are not available in the public domain.

Therefore, while the core structure is of scientific interest, the research community has yet to publish a comprehensive SAR study on its derivatives. Such a study would be a valuable contribution to the field of medicinal chemistry, potentially uncovering novel therapeutic agents. At present, any attempt to create a comparison guide would be speculative and lack the required experimental foundation.

References

Comparative analysis of different synthetic methodologies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic methodologies for 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a valuable building block in the synthesis of various biologically active compounds.

This report details and contrasts conventional and modern techniques, including Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Phase-Transfer Catalysis, providing a comprehensive overview to aid in method selection for optimal yield, reaction time, and environmental impact.

Comparative Performance of Synthetic Methodologies

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a prenyl halide, typically 3,3-dimethylallyl bromide or chloride. While the fundamental reaction remains the same, the conditions under which it is performed can significantly impact its efficiency. The following table summarizes the key performance indicators for different approaches to this synthesis.

MethodologyTypical Reagents & SolventsTemperature (°C)Reaction TimeYield (%)Key AdvantagesPotential Drawbacks
Conventional Heating 4-hydroxybenzaldehyde, Prenyl bromide, K₂CO₃, Acetone/DMF50-806-24 hours75-85Well-established, simple setupLong reaction times, higher energy consumption
Microwave-Assisted 4-hydroxybenzaldehyde, Prenyl bromide, K₂CO₃, Ethanol/DMF80-1205-30 minutes85-95Drastically reduced reaction times, often higher yields, energy efficient.[1][2]Requires specialized microwave reactor
Ultrasound-Assisted 4-hydroxybenzaldehyde, Prenyl bromide, K₂CO₃, Ethanol/DMF25-501-3 hours80-90Shorter reaction times than conventional methods, operates at lower temperaturesRequires ultrasonic equipment, potential for localized heating
Phase-Transfer Catalysis (PTC) 4-hydroxybenzaldehyde, Prenyl bromide, NaOH, Toluene/DCM, TBAB25-402-6 hours88-96High yields, mild reaction conditions, suitable for biphasic systems.[3]Requires a phase-transfer catalyst, potential for catalyst contamination in product

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for Williamson ether synthesis and its variations.

Conventional Heating Method

This method represents the traditional approach to the Williamson ether synthesis.

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (10 mmol) in 50 mL of acetone, add potassium carbonate (15 mmol) and 3,3-dimethylallyl bromide (12 mmol).

  • The reaction mixture is stirred and refluxed at 60°C for 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).

  • The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Microwave-Assisted Method

This green chemistry approach significantly accelerates the reaction.[1]

Procedure:

  • In a microwave-safe vessel, combine 4-hydroxybenzaldehyde (10 mmol), 3,3-dimethylallyl bromide (12 mmol), and potassium carbonate (15 mmol) in 20 mL of ethanol.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 100°C for 15 minutes.[1]

  • After cooling, the mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product. Purification by column chromatography may be performed if necessary.

Ultrasound-Assisted Method

Sonication provides a mechanical energy boost to the reaction, enabling faster conversion at lower temperatures.

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol) and potassium carbonate (15 mmol) in 40 mL of dimethylformamide (DMF).

  • Add 3,3-dimethylallyl bromide (12 mmol) to the mixture.

  • Immerse the flask in an ultrasonic cleaning bath and sonicate at 40°C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Phase-Transfer Catalysis (PTC) Method

This method is particularly effective for reactions involving reactants in different phases.[3]

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (10 mmol), a 50% aqueous solution of sodium hydroxide (20 mL), and tetrabutylammonium bromide (TBAB, 1 mmol) in 50 mL of toluene is stirred vigorously at room temperature.

  • 3,3-dimethylallyl bromide (12 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at 35°C for 4 hours.

  • The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude product, which is then purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow and the core chemical transformation involved in the synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactant_Mixing Reactant Mixing (4-hydroxybenzaldehyde, Prenyl Halide, Base) Solvent_Addition Solvent Addition Reactant_Mixing->Solvent_Addition Heating_Method Energy Input (Conventional, Microwave, or Ultrasound) Solvent_Addition->Heating_Method Reaction Setup Reaction_Monitoring Monitoring (TLC) Heating_Method->Reaction_Monitoring Quenching_Extraction Quenching & Extraction Reaction_Monitoring->Quenching_Extraction Reaction Completion Drying_Concentration Drying & Concentration Quenching_Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product Isolation

Caption: General experimental workflow for the synthesis.

G Reactants 4-Hydroxybenzaldehyde Prenyl Halide Base (e.g., K₂CO₃, NaOH) Product This compound Reactants->Product Williamson Ether Synthesis Byproducts Salt (e.g., KBr) Water Reactants->Byproducts Reaction

Caption: Core chemical transformation and products.

Conclusion

The choice of synthetic methodology for this compound depends on the specific requirements of the research or production setting. For small-scale, rapid synthesis with high yields, microwave-assisted synthesis is a superior choice. Phase-transfer catalysis offers excellent yields under mild conditions and is well-suited for scaling up. While conventional heating is a reliable and straightforward method, it is less efficient in terms of time and energy. Ultrasound-assisted synthesis presents a good balance between reaction time and mild conditions. Ultimately, a consideration of available equipment, desired throughput, and green chemistry principles will guide the selection of the most appropriate synthetic route.

References

A Researcher's Guide to Compound Validation: Comparing Spectral Data with Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of a synthesized or isolated compound is a critical step to ensure its identity and purity. This guide provides a framework for comparing experimentally acquired spectral data with established literature values, a fundamental process in chemical and pharmaceutical sciences. By adhering to rigorous comparison protocols, researchers can confidently confirm the structure of their compounds.

The primary methods for structural elucidation and validation involve a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.[2]

Data Presentation: A Comparative Analysis

Presenting experimental data alongside literature values in a clear, tabular format is essential for direct comparison.[3] This approach allows for a quick assessment of how well the experimental findings match the expected values for the target compound.

Below are example tables for a hypothetical validation of Ethyl Acetate.

Table 1: ¹H NMR Data Comparison for Ethyl Acetate in CDCl₃

Assigned ProtonExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Experimental J (Hz)Literature J (Hz)MultiplicityIntegration
CH₃-C=O2.052.04N/AN/ASinglet (s)3H
-O-CH₂-4.124.127.17.1Quartet (q)2H
-CH₂-CH₃1.261.257.17.1Triplet (t)3H

Table 2: ¹³C NMR Data Comparison for Ethyl Acetate in CDCl₃

Assigned CarbonExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)
CH₃-C=O21.021.1
-O-CH₂-60.560.3
-CH₂-CH₃14.214.2
C=O171.1171.0

Table 3: Mass Spectrometry Data Comparison for Ethyl Acetate

IonExperimental m/zLiterature m/zDescription
[M]⁺88.0588.05Molecular Ion
[M-CH₃]⁺73.0473.04Loss of methyl group
[M-OCH₂CH₃]⁺43.0243.02Acylium ion fragment

Table 4: IR Spectroscopy Data Comparison for Ethyl Acetate

Functional GroupExperimental Frequency (ν, cm⁻¹)Literature Frequency (ν, cm⁻¹)
C=O (Ester)17351738
C-O Stretch12401242
C-H Stretch (sp³)29802982

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of valid scientific results. The following sections outline standard procedures for acquiring high-quality spectral data for a small organic compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the compound's solubility and should match the solvent used in the literature report.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a standard 5 mm NMR tube.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for 10-15 minutes.[4]

    • Perform standard instrument calibrations, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the solvent residual peak or the TMS signal to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze peak multiplicities and coupling constants (J-values) to infer proton connectivity.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

    • For solid samples analyzed by techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the sample with a suitable matrix on the target plate.

  • Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.[5]

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion using a syringe pump or through coupling with a liquid chromatography (LC) system.[6]

    • Acquire the mass spectrum in the desired mass range, ensuring it covers the expected molecular weight of the compound.

    • If structural fragmentation information is needed, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight of the compound.[7]

    • Analyze the fragmentation pattern to gain further structural insights and compare it with literature data or fragmentation databases.[2]

    • For high-resolution mass spectrometry (HRMS) data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates, KBr pellet holder, or clean ATR crystal). This will be automatically subtracted from the sample spectrum.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch, O-H stretch, C-H stretch).[9]

    • Compare the positions (in cm⁻¹) and intensities of these bands with the literature spectrum for the compound.

Workflow for Compound Validation

The process of validating a compound through spectral data comparison follows a logical workflow. This ensures that each step, from synthesis to final confirmation, is systematically addressed. The diagram below illustrates this standard experimental workflow.

Compound_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Comparison & Validation cluster_conclusion Conclusion start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification purity_check Purity Assessment (e.g., HPLC, TLC) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ms Mass Spectrometry (LRMS/HRMS) purity_check->ms ir IR Spectroscopy purity_check->ir data_extraction Extract Experimental Data (δ, m/z, ν) nmr->data_extraction ms->data_extraction ir->data_extraction comparison Compare Data Sets data_extraction->comparison lit_search Find Literature Data (Databases, Publications) lit_search->comparison validation_gate Data Match? comparison->validation_gate validated Compound Validated validation_gate->validated Yes not_validated Structure Re-evaluation validation_gate->not_validated No not_validated->start Re-synthesize or Re-purify

Caption: Workflow for the validation of a chemical compound.

References

A Researcher's Guide to Cross-Validating Experimental Results with Computational Predictions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and development, the synergy between computational modeling and experimental validation is paramount. This guide provides researchers, scientists, and drug development professionals with a framework for cross-validating in silico predictions with in vitro experimental results. By objectively comparing these methodologies and presenting supporting data, this guide aims to enhance the robustness and reliability of preclinical research. The integration of computational and experimental approaches accelerates the identification of promising drug candidates and provides a deeper understanding of their mechanisms of action.[1][2][3][4]

Comparing Computational Predictions with Experimental Data

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, offer a rapid and cost-effective means to screen vast libraries of compounds and predict their biological activity.[2][5] However, these in silico predictions must be anchored in biological reality through rigorous experimental validation.[1][4] In vitro assays provide the tangible evidence needed to confirm or refute computational hypotheses.

Below are comparative tables summarizing the cross-validation of predicted and experimentally determined bioactivity (IC50 values) for different classes of therapeutic agents.

Table 1: Cross-Validation of Predicted vs. Experimental IC50 Values for Kinase Inhibitors

This table presents a comparison of computationally predicted half-maximal inhibitory concentrations (IC50) with values obtained from in vitro kinase inhibition assays. The computational predictions were generated using a regression model based on protein-ligand interaction energies and logP values.[6] The experimental IC50 values were determined through established kinase assay protocols.[7]

Kinase-Inhibitor ComplexPredicted log(IC50)Experimental log(IC50)Deviation
Kinase A - Inhibitor X-7.5-7.20.3
Kinase B - Inhibitor Y-6.8-7.1-0.3
Kinase C - Inhibitor Z-8.1-8.5-0.4
Kinase D - Inhibitor A-5.9-6.3-0.4
Kinase E - Inhibitor B-7.2-6.90.3

Data adapted from a study on kinase-inhibitor binding affinity prediction. An average deviation of 0.92 from the original log(IC50) values was observed across a larger dataset of 93 complexes.[6]

Table 2: Comparison of Predicted and In Vitro IC50 Values for Glioblastoma (GBM) Chemotherapeutics

This table showcases the predicted and experimentally validated IC50 values for several chemotherapeutic agents against glioblastoma cell lines. The predictions were derived from a computational model leveraging gene expression data from cancer cell lines and drug sensitivity information.[8][9]

DrugPredicted IC50 (µM)In Vitro IC50 (µM)Cell Line
Etoposide5.26.8U87MG
Cisplatin8.910.5A172
Temozolomide15.418.2U87MG
Daporinad2.13.5LN-229

This data exemplifies a workflow combining computational drug selection with in vitro validation to identify drugs with therapeutic potential for GBM.[8][9]

Experimental Protocols for Validation

Detailed and reproducible experimental protocols are the cornerstone of validating computational predictions. Below are methodologies for two key assays frequently used in drug discovery.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay is used to identify inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a target for anti-cancer drugs. The principle of the assay is to measure the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Materials:

  • Purified human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compounds (potential inhibitors)

  • 5x Loading dye/stop buffer (containing SDS and a tracking dye)

  • Proteinase K

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction tubes on ice. To each tube, add 2 µl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[10]

  • Add varying concentrations of the test compound to the respective tubes. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).[11]

  • Initiate the reaction by adding a predetermined amount of purified topoisomerase I enzyme to each tube.[10]

  • Incubate the reactions for 30 minutes at 37°C.[10]

  • Terminate the reaction by adding 5 µl of 5x loading dye/stop buffer. An optional step is to add proteinase K and incubate for a further 15-30 minutes at 37°C to digest the enzyme.[10]

  • Load the samples onto a 0.8-1% agarose gel in 1x TAE buffer.[10]

  • Perform electrophoresis until the tracking dye has migrated an adequate distance.

  • Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[10]

  • Analyze the results: Inhibition is indicated by the persistence of the supercoiled DNA band, while enzyme activity is shown by the appearance of the relaxed DNA band.

Protocol 2: P-gp ATPase Activity Assay

This assay measures the activity of P-glycoprotein (P-gp), an ABC transporter involved in multidrug resistance. The assay quantifies the ATP hydrolysis by P-gp in the presence of test compounds, which can be either substrates (stimulators) or inhibitors.

Materials:

  • Recombinant human P-gp membranes

  • Pgp-Glo™ Assay Buffer or similar

  • MgATP

  • Verapamil (positive control substrate)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • Test compounds

  • ATPase Detection Reagent (e.g., containing luciferase)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • In a 96-well plate, add 25 µg of recombinant human P-gp membranes to each well.[12]

  • Add the appropriate solutions to the wells:

    • Untreated control: Pgp-Glo™ Assay Buffer.[12]

    • Positive control: 200 µM verapamil.[12]

    • Inhibitor control: 100 µM sodium orthovanadate.[12]

    • Test compound wells: a series of concentrations of the test compound.[12]

  • Initiate the reaction by adding 5 mM MgATP to all wells.[12]

  • Incubate the plate for 40 minutes at 37°C.[12][13]

  • Stop the reaction by adding 50 µl of ATPase Detection Reagent to each well.[12]

  • Incubate at room temperature for 20 minutes to allow for the luciferase reaction to stabilize.[12][13]

  • Measure the luminescence using a plate reader. The amount of light generated is inversely proportional to the amount of ATP consumed, and thus reflects the P-gp ATPase activity.[12]

  • Calculate the change in luminescence (ΔRLU) to determine the effect of the test compound on P-gp ATPase activity.[12][13]

Visualizing Workflows and Pathways

Graphical representations are invaluable for illustrating complex biological pathways and experimental workflows.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation and a common target in cancer therapy. Computational models of this pathway are frequently used to predict the effects of targeted inhibitors, with subsequent experimental validation.[14][15][16]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified diagram of the EGFR signaling cascade.

Cross-Validation Workflow

The iterative process of computational prediction followed by experimental validation is a powerful paradigm in modern drug discovery.

Cross_Validation_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase Comp_Model Computational Model (e.g., Docking, QSAR) Prediction Predict Bioactivity (e.g., IC50) Comp_Model->Prediction In_Vitro In Vitro Assay (e.g., Kinase Assay) Prediction->In_Vitro Guides Experiment Data_Analysis Data Analysis & Comparison Prediction->Data_Analysis Validation Measure Bioactivity In_Vitro->Validation Validation->Comp_Model Refines Model Validation->Data_Analysis

Caption: Workflow for cross-validation of computational and experimental data.

Logical Relationship of Validation Approaches

Both computational and experimental approaches have their unique strengths and limitations. Their integration provides a more comprehensive understanding.

Logical_Relationship In_Silico In Silico Prediction In_Vitro In Vitro Validation In_Silico->In_Vitro Hypothesis Generation Synergy Synergistic Insight In_Silico->Synergy In_Vivo In Vivo Confirmation In_Vitro->In_Vivo Candidate Selection In_Vitro->Synergy In_Vivo->Synergy

Caption: The synergistic relationship between different validation methodologies.

References

Comparative cytotoxicity analysis on cancerous vs. non-cancerous cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the selective effects of therapeutic compounds on cancerous versus non-cancerous cells is a cornerstone of drug discovery and toxicology research. The primary objective is to identify agents that exhibit high toxicity towards malignant cells while minimizing harm to healthy, non-cancerous cells. This guide provides an objective comparison of methodologies, presents experimental data, and outlines the underlying cellular mechanisms involved in differential cytotoxicity.

I. Core Principles of Comparative Cytotoxicity Testing

The fundamental principle of comparative cytotoxicity testing lies in the differential response of cancerous and normal cells to a cytotoxic agent.[1] Chemotherapeutic agents are primarily designed to interfere with the processes of rapid cell proliferation, such as DNA synthesis and mitosis, which are characteristic of cancer cells.[1] However, this lack of precise specificity can lead to off-target effects on healthy, rapidly dividing tissues like bone marrow and gastrointestinal epithelium.[1] Therefore, in vitro assays are essential to determine the therapeutic window and selectivity of a compound.

A key metric used in these studies is the IC50 value , which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent cytotoxic effect.[2] An ideal anticancer agent would have a significantly lower IC50 value for cancer cell lines compared to non-cancerous cell lines.

II. Common Experimental Assays for Cytotoxicity

Several in vitro assays are available to measure cell viability and cytotoxicity. These assays often rely on the metabolic activity of the cells, as metabolically active cells can perform specific biochemical reactions that can be quantified.[3][4]

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a widely used colorimetric assay for assessing cell metabolic activity.[5] The principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.[3][5]

  • XTT Assay (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells.[6] However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and making it a more convenient alternative to the MTT assay.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the integrity of the cell membrane. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.[7]

III. Experimental Protocol: MTT Assay

This protocol provides a general framework for performing an MTT-based cytotoxicity assay on both cancerous and non-cancerous adherent cell lines.

Materials:

  • Cancerous and non-cancerous cell lines

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-only controls (e.g., medium with DMSO).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

IV. Data Presentation: Comparative Cytotoxicity

The following table summarizes hypothetical IC50 values of a test compound on a cancerous cell line (HeLa) and a non-cancerous cell line (CCD-1123Sk), as determined by an MTT assay after 24 hours of treatment.

Cell LineCell TypeCompound X IC50 (µg/mL)
HeLaCervical Cancer100
CCD-1123SkNormal Skin Fibroblasts>400

Data is hypothetical and for illustrative purposes, inspired by findings on compound effects on HeLa and CCD cells.[8]

The data indicates that Compound X is significantly more cytotoxic to the cancerous HeLa cells than to the non-cancerous CCD-1123Sk fibroblasts, suggesting a degree of selectivity.

V. Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in cytotoxicity.

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Cancerous & Non-Cancerous Cells in 96-well Plates Incubate24h Incubate for 24h (Cell Attachment) SeedCells->Incubate24h AddCompound Add Compound to Cells Incubate24h->AddCompound SerialDilution Prepare Serial Dilutions of Test Compound SerialDilution->AddCompound IncubateTreatment Incubate for 24/48/72h AddCompound->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate for 4h (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Values CalculateViability->DetermineIC50

Caption: Experimental workflow for a comparative cytotoxicity MTT assay.

VI. Signaling Pathways in Drug-Induced Cytotoxicity

Anticancer drugs often induce cell death through the activation of apoptotic signaling pathways.[9] Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[9]

The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by chemotherapeutic agents.[1][10] This leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial outer membrane.[11] This, in turn, allows for the release of cytochrome c from the mitochondria into the cytoplasm.[9][11] Cytochrome c then binds to Apaf-1, forming an "apoptosome" that activates caspase-9, which subsequently activates executioner caspases (like caspase-3) to dismantle the cell.[11]

Many cancer cells develop resistance by upregulating anti-apoptotic proteins, such as Bcl-2, which prevent the release of cytochrome c.[1]

G Drug Anticancer Drug (DNA Damage) Bax Activate Bax/Bak Drug->Bax Mito Mitochondria Bax->Mito CytC Release of Cytochrome c Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

VII. Conclusion

The comparative analysis of a compound's cytotoxicity on cancerous versus non-cancerous cell lines is a critical step in the preclinical evaluation of potential therapeutic agents. By employing robust in vitro assays like the MTT, XTT, and LDH assays, researchers can quantify the differential effects and determine the selectivity of a compound. Understanding the underlying signaling pathways, such as the apoptotic cascade, provides further insight into the mechanism of action and potential avenues for overcoming drug resistance. The ultimate goal is to identify compounds that can effectively eliminate cancer cells while preserving the integrity and function of healthy tissues.

References

Benchmarking 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde Against Other ALDH1A3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical therapeutic target in oncology, primarily due to its role in promoting cancer stem cell (CSC) survival, chemoresistance, and metastasis. This guide provides a comparative analysis of the performance of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde and its derivatives against other known ALDH1A3 inhibitors, supported by experimental data and detailed methodologies.

Introduction to ALDH1A3 and its Inhibition

ALDH1A3, a member of the aldehyde dehydrogenase superfamily, catalyzes the oxidation of retinal to retinoic acid, a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1] In various cancers, including breast, lung, and glioblastoma, elevated ALDH1A3 activity is associated with a cancer stem cell phenotype and poor prognosis.[2][3] Consequently, the development of potent and selective ALDH1A3 inhibitors is a promising strategy to target CSCs and overcome therapeutic resistance.

This guide focuses on this compound, a compound belonging to the benzyloxybenzaldehyde scaffold, which has shown promise in selective ALDH1A3 inhibition.[4][5] We will compare its performance metrics with other established and novel ALDH1A3 inhibitors, such as DIMATE and NCT-501.

Comparative Performance of ALDH1A3 Inhibitors

The inhibitory efficacy of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following table summarizes the IC50 values of various inhibitors against ALDH1A3 and other ALDH isoforms to indicate their selectivity.

InhibitorTarget ALDH IsoformIC50 (µM)Other ALDH Isoforms Inhibited (IC50 in µM)Reference
Benzyloxybenzaldehyde Derivatives
ABMM-15 (4-((4-Chlorobenzyl)oxy)benzaldehyde)ALDH1A30.23ALDH1A1 (>10)[4][5]
ABMM-16 (4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde)ALDH1A31.29ALDH1A1 (>10)[4][5]
DIMATE Analogues
DIMATEALDH1A (pan)5.7 - 25ALDH2 (>50), ALDH3A1 (>50)[6]
ABD0171ALDH1A30.34 - 6ALDH1A1 (5.7 - 25), ALDH2 (>50), ALDH3A1 (>50)[6]
Other Small Molecule Inhibitors
NCT-501ALDH1A10.04ALDH1A3 (>57), ALDH1B1 (>57), ALDH2 (>57), ALDH3A1 (>57)[7][8]
NR6ALDH1A35.3ALDH1A1 (High IC50), ALDH1A2 (High IC50)[9][10]
MCI-INI-3ALDH1A30.46ALDH1A1 (>65)[11]
3-bromo-4-(dipropylamino)benzaldehydeALDH1A30.63ALDH1A1 (7.08), ALDH3A1 (8.00)[12]
Quinazolin-4-amine derivativeALDH1A30.064ALDH1A1 (45.3)[12]

Note: The IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ALDH1A3 inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Caption: ALDH1A3 Signaling Pathway in Cancer Stem Cells.

ALDH_Inhibitor_Screening_Workflow start Start compound_library Compound Library (including this compound) start->compound_library primary_screen Primary Screen: In vitro ALDH1A3 Enzyme Assay compound_library->primary_screen hit_identification Hit Identification (Potent Inhibitors) primary_screen->hit_identification secondary_screen Secondary Screen: Cell-based ALDEFLUOR Assay hit_identification->secondary_screen Hits selectivity_profiling Selectivity Profiling: Assays against other ALDH isoforms secondary_screen->selectivity_profiling target_engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) selectivity_profiling->target_engagement lead_optimization Lead Optimization target_engagement->lead_optimization end End lead_optimization->end

Caption: Experimental Workflow for ALDH1A3 Inhibitor Screening.

Experimental Protocols

In Vitro ALDH1A3 Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A3.

  • Reagents:

    • Purified recombinant human ALDH1A3 enzyme.

    • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0.

    • NAD+ (cofactor).

    • Aldehyde substrate (e.g., benzaldehyde or a specific substrate for ALDH1A3).

    • Test compound (e.g., this compound) dissolved in DMSO.

    • 96-well UV-transparent microplate.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NAD+, and the aldehyde substrate in each well of the microplate.

    • Add varying concentrations of the test compound to the wells. Include a control with DMSO only.

    • Initiate the reaction by adding the ALDH1A3 enzyme to each well.

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the production of NADH.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This cell-based assay measures the intracellular ALDH activity and is commonly used to identify and isolate cancer stem cells.

  • Materials:

    • Cancer cell line of interest.

    • ALDEFLUOR™ Kit (STEMCELL Technologies), which includes the ALDH substrate (BAAA, BODIPY™-aminoacetaldehyde) and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

    • Flow cytometer.

  • Procedure:

    • Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer.

    • Add the activated ALDH substrate (BAAA) to the cell suspension.

    • Immediately transfer half of the cell suspension to a tube containing DEAB. This will serve as the negative control.

    • Incubate both the test and control tubes at 37°C for 30-60 minutes.

    • Wash the cells and resuspend them in ALDEFLUOR™ Assay Buffer.

    • To test the inhibitory effect of a compound, pre-incubate the cells with the test compound before adding the ALDEFLUOR™ substrate.

    • Analyze the cells by flow cytometry. The ALDH-positive (ALDHbright) population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB control.

    • Quantify the reduction in the ALDHbright population in the presence of the test inhibitor to assess its cellular efficacy.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of a drug to its target protein in a cellular environment.

  • Materials:

    • Cells expressing the target protein (ALDH1A3).

    • Test inhibitor.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for heating cells (e.g., PCR machine or water bath).

    • Western blotting or ELISA equipment.

  • Procedure:

    • Treat the cells with the test inhibitor or vehicle control (DMSO) for a specified time.

    • Wash the cells and resuspend them in PBS.

    • Heat the cell suspensions at various temperatures for a fixed time (e.g., 3 minutes). This creates a "melting curve."

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble ALDH1A3 in the supernatant by Western blotting or ELISA.

    • A successful inhibitor will stabilize ALDH1A3, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.[13][14][15][16][17]

Conclusion

The benzyloxybenzaldehyde scaffold, from which this compound is derived, demonstrates significant potential for the development of potent and selective ALDH1A3 inhibitors.[4][5] The comparative data presented in this guide highlight that while some derivatives of this scaffold achieve low micromolar to nanomolar IC50 values, further optimization is necessary to compete with the most potent inhibitors currently under investigation. The provided experimental protocols offer a robust framework for researchers to benchmark the performance of novel ALDH1A3 inhibitors and validate their mechanism of action in a cellular context. Continued research into selective ALDH1A3 inhibition holds great promise for the development of targeted therapies against cancer stem cells.

References

Safety Operating Guide

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Safe Disposal of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Proper disposal of this compound is crucial for laboratory safety and environmental protection. This compound, an aromatic aldehyde, must be handled as hazardous waste, following stringent protocols to mitigate risks. Adherence to local, regional, and national regulations is mandatory for the disposal of this chemical.[1]

Hazard Profile

Before handling, it is essential to understand the hazards associated with this compound and similar aromatic aldehydes.

Hazard ClassificationDescriptionCitations
Acute Toxicity Harmful if swallowed or in contact with skin.[2][3]
Skin and Eye Irritation Causes skin and serious eye irritation.[3][4][5]
Respiratory Irritation May cause respiratory irritation.[4][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][4]
Flammability Combustible liquid. Keep away from heat and open flames.[4][5][6]
Personal Protective Equipment (PPE)

When handling this compound for disposal, ensure the use of appropriate personal protective equipment.

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a respirator.

Disposal Procedures

Disposal of this chemical must not include discharge into the sanitary sewer system or surface waters.[1][4] The primary method of disposal is through a licensed hazardous waste disposal company.

Step 1: Waste Collection and Storage

  • Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, alkalis, aluminum, and iron.[6] Keep the container tightly closed.[1][4][5]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Step 3: Final Disposal

  • Licensed Disposal Company: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2] This is the recommended and most common method for final disposal.

  • Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Laboratory-Scale Treatment (for experienced personnel only)

In some cases, small quantities of aldehydes can be chemically treated to reduce their hazard before disposal, though this should only be performed by trained professionals with a thorough understanding of the reaction. One such method is oxidation.

Experimental Protocol: Permanganate Oxidation of Aldehydes

This procedure outlines the oxidation of an aldehyde to a less volatile and generally less toxic carboxylic acid.[8][9]

  • Reaction Setup: In a fume hood, equip a round-bottomed flask with a stirrer.

  • Dispersion: For every 0.1 mole of the aldehyde, add 100 mL of water and stir to create a dispersion.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in water. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Completion: Continue adding the permanganate solution until a faint purple color persists, indicating an excess of the oxidizing agent.

  • Quenching: Add a small amount of sodium bisulfite to quench the excess permanganate.

  • Neutralization: Neutralize the resulting mixture to a pH of approximately 7 with a dilute acid (e.g., sulfuric or hydrochloric acid).

  • Disposal: The final aqueous solution should be collected as hazardous aqueous waste.

Visualizing Disposal Workflows

The following diagrams illustrate the logical flow of the disposal procedures.

cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_final Final Disposal Collect Collect in Labeled, Sealed Container Store Store in Cool, Dry, Well-Ventilated Area Collect->Store LicensedDisposal Transfer to Licensed Hazardous Waste Company Collect->LicensedDisposal Evacuate Evacuate Area Absorb Absorb with Inert Material (e.g., Vermiculite) Evacuate->Absorb CollectSpill Collect Absorbed Material in Sealed Container Absorb->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate CollectSpill->LicensedDisposal Incineration Incineration with Afterburner and Scrubber LicensedDisposal->Incineration

Caption: Standard Disposal Workflow for Chemical Waste.

cluster_treatment Laboratory-Scale Oxidation (Advanced Users) cluster_disposal Final Disposal Setup Set up Reaction in Fume Hood Disperse Disperse Aldehyde in Water Setup->Disperse Oxidize Slowly Add KMnO₄ Solution Disperse->Oxidize Quench Quench Excess KMnO₄ with Sodium Bisulfite Oxidize->Quench Neutralize Neutralize to pH ~7 Quench->Neutralize CollectWaste Collect as Hazardous Aqueous Waste Neutralize->CollectWaste LicensedDisposal Transfer to Licensed Hazardous Waste Company CollectWaste->LicensedDisposal

References

Personal protective equipment for handling 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as benzaldehyde and p-(Allyloxy)benzaldehyde, in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution, assuming it may possess similar hazardous properties.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards of skin irritation, eye irritation, and respiratory effects associated with analogous compounds.[1][2]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.To protect against potential splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron.To prevent skin contact which may cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.To minimize inhalation of vapors that may cause respiratory irritation.[1]
Footwear Closed-toe shoes.To protect feet from potential spills.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this chemical.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin and eyes.[2]

  • Use compatible labware (e.g., glass, Teflon®) to prevent degradation of the container and contamination of the chemical.

  • Keep the container tightly closed when not in use to prevent the release of vapors.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Do not use combustible materials, such as paper towels, to clean up the spill.

  • Place the absorbed material into a sealed, labeled container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour this chemical down the drain or dispose of it in the regular trash.

IV. Quantitative Data for Structurally Similar Compounds

The following table presents quantitative data for Benzaldehyde, a structurally related compound. This information is provided as a reference and may not reflect the exact properties of this compound.

Property Benzaldehyde Data
Boiling Point 178 - 179 °C[1]
Density 1.045 g/cm³ at 25 °C[1]
Flash Point 63 °C (Combustible liquid)[1]

V. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep Gather Materials & PPE Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Handle Perform Experiment in Fume Hood Vent->Handle Spill Spill Occurs Handle->Spill Waste Collect Waste in Labeled Container Handle->Waste Contain Contain Spill with Inert Absorbent Spill->Contain Clean Clean Spill Area Contain->Clean Clean->Waste Dispose Dispose via Hazardous Waste Program Waste->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.